2-Chloro-4-methylquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-4-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVUMNXHIVGNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773100-20-2 | |
| Record name | 2-chloro-4-methylquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2): Synthesis, Identifiers, and Application in NaV1.8 Inhibitor Development
Executive Summary
In contemporary medicinal chemistry, the design of non-opioid analgesics has increasingly focused on targeting specific voltage-gated sodium channels. Among these, 2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2) has emerged as a highly specialized and critical heterocyclic building block[1]. As a Senior Application Scientist, I have observed that the unique steric and electronic properties of this quinoline scaffold make it an ideal anchor for synthesizing bicyclic heterocyclic amides[2]. These downstream derivatives are potent inhibitors of the NaV1.8 channel, a primary target for the treatment of neuropathic and inflammatory pain[3]. This whitepaper provides a comprehensive technical guide on the chemical identifiers, pharmacological context, and self-validating synthetic protocols for this crucial intermediate.
Chemical Identifiers and Physicochemical Profile
The structural integrity of 2-chloro-4-methylquinoline-3-carboxylic acid is defined by its quinoline core, which is heavily functionalized at the C2, C3, and C4 positions. The proximity of the C2-chloro and C4-methyl groups to the C3-carboxylic acid creates significant steric hindrance, a feature that dictates both its synthetic behavior and its highly specific binding kinetics in biological targets.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Chloro-4-methylquinoline-3-carboxylic acid |
| CAS Number | 773100-20-2[1] |
| Molecular Formula | C11H8ClNO2[4] |
| Molecular Weight | 221.64 g/mol [5] |
| SMILES String | O=C(O)C1=C(C)C2=CC=CC=C2N=C1Cl[6] |
| Core Scaffold | Quinoline (Fused benzene and pyridine rings) |
Pharmacological Significance: Targeting the NaV1.8 Channel
Voltage-gated sodium channel 1.8 (NaV1.8) is selectively expressed in dorsal root ganglion (DRG) neurons[3]. These pseudo-unipolar neurons project both centrally and peripherally and are fundamentally associated with nociception (the transmission of pain signals)[3]. Because NaV1.8 expression is highly restricted to sensory neurons, selectively inhibiting this channel provides a pathway to profound analgesia without the central nervous system (CNS) side effects, addiction risks, or respiratory depression commonly associated with opioids[2].
2-Chloro-4-methylquinoline-3-carboxylic acid serves as the foundational core for these inhibitors. During drug synthesis, the C3-carboxylic acid undergoes amide coupling with various complex amines (such as 4,4-difluoroazepane derivatives)[3]. The rigid quinoline ring, combined with the lipophilic C2-chloro and C4-methyl substituents, ensures optimal orientation and high-affinity binding within the NaV1.8 channel's hydrophobic pockets[3].
Mechanism of action for NaV1.8 inhibitors derived from CAS 773100-20-2 in pain pathways.
Retrosynthetic Analysis and Chemical Causality
The synthesis of the target compound relies on a robust, two-phase transformation starting from ethyl 2-hydroxy-4-methylquinoline-3-carboxylate[7].
Phase 1: Deoxychlorination The starting material exists in a tautomeric equilibrium between the 2-hydroxyquinoline and 2-quinolone forms. Treatment with Phosphorus Oxychloride (POCl3) drives the conversion to the 2-chloro derivative[7]. POCl3 acts as both the solvent and the electrophilic activating agent, forming a reactive dichlorophosphate intermediate that is subsequently displaced by chloride ions. Elevated temperatures (110°C) are required to overcome the activation energy of this aromatic substitution[7].
Phase 2: Sterically Hindered Saponification Hydrolyzing the resulting ethyl 2-chloro-4-methylquinoline-3-carboxylate is notoriously difficult due to extreme steric shielding. The ester carbonyl is flanked by the bulky C2-chloro and C4-methyl groups, which block the trajectory of incoming nucleophiles. Consequently, standard mild hydrolysis conditions fail. The reaction mandates a large excess of Sodium Hydroxide (NaOH) and sustained thermal energy (70°C for 24 hours) to drive the equilibrium toward the carboxylate salt[8].
Workflow for the synthesis of 2-chloro-4-methylquinoline-3-carboxylic acid.
Standardized Experimental Protocol
The following methodology is a self-validating system designed to maximize yield while mitigating the risks associated with highly reactive reagents and sterically hindered intermediates.
Protocol A: Synthesis of Ethyl 2-chloro-4-methylquinoline-3-carboxylate
-
Reagent Charging: In an oven-dried round-bottom flask under an inert atmosphere, charge 2-hydroxy-4-methylquinoline-3-carboxylate (2.5 g, 10.8 mmol)[7].
-
Chlorination: Add neat phosphorus oxychloride (POCl3, 25 mL) at room temperature[7]. Safety Note: POCl3 reacts violently with moisture; ensure strict anhydrous conditions.
-
Thermal Activation: Heat the reaction mixture to 110°C and maintain vigorous stirring for 12 hours to ensure complete conversion of the tautomeric starting material[7].
-
Solvent Removal: Cool the mixture to room temperature. Crucial Step: Distill off the excess POCl3 under reduced pressure[7]. Failing to remove POCl3 prior to aqueous workup will result in a violent exothermic hydrolysis that can degrade the product.
-
Workup: Dissolve the crude concentrated residue in ethyl acetate. Wash the organic layer carefully with a saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any residual phosphoric/hydrochloric acids[7].
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum to yield the intermediate ester.
Protocol B: Saponification to 2-Chloro-4-methylquinoline-3-carboxylic acid
-
Solvation: Dissolve the intermediate ethyl 2-chloro-4-methylquinoline-3-carboxylate (1.5 g, 6.0 mmol) in absolute ethanol (30 mL)[8].
-
Base Addition: Prepare a highly concentrated solution of sodium hydroxide (0.96 g, 24 mmol, 4.0 equivalents) in distilled water (30 mL)[8]. Add this aqueous base to the ethanolic ester solution.
-
Thermal Hydrolysis: Heat the biphasic mixture to 70°C and stir continuously for 24 hours[8]. The extended time and high equivalents of NaOH are strictly necessary to overcome the steric hindrance at the C3 position.
-
Concentration: Upon completion (verified by LCMS or TLC), concentrate the reaction mixture under reduced pressure to remove the ethanol, leaving an aqueous solution of the sodium carboxylate salt[8].
-
Precipitation: Dilute the residue with additional water and cool the flask in an ice bath (0–5°C). Slowly acidify the solution by dropwise addition of 1N hydrochloric acid (HCl) until the pH reaches ~2-3[8]. Causality: The sudden drop in pH protonates the highly soluble sodium salt, converting it into the neutral, highly insoluble free carboxylic acid.
-
Recovery: Filter the resulting precipitate via vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to afford the pure 2-chloro-4-methylquinoline-3-carboxylic acid[8].
Conclusion
2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2) is a structurally demanding yet highly valuable intermediate in modern pharmaceutical synthesis. Mastering its synthesis requires a deep understanding of the steric constraints imposed by its substitution pattern. By adhering to the rigorous deoxychlorination and forced saponification protocols outlined above, researchers can reliably generate this scaffold for the downstream development of next-generation NaV1.8 targeted therapeutics.
References
1.[1] 5467-57-2 | 2-Chloroquinoline-4-carboxylic acid | BLD Pharm. BLD Pharm.1 2.[4] 2-Chloro-4-methylquinoline-3-carboxylic acid - CAS:773100-20-2. Amaybio.4 3.[2] CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Google Patents. 2 4.[8] WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain. Google Patents. 8 5.[6] 1267695-70-4 | 2-Chloro-7-methylquinoline-4-carboxylic acid | BLD Pharm. BLD Pharm. 6 6.[5] 2-Chloro-4-methylquinoline-3-carboxylic acid - CAS:773100-20-2. Manalab. 5 7.[7] CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (Synthesis Protocols). Google Patents. 7 8.[3] WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain (Pharmacology). Google Patents. 3
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- 1. 5467-57-2|2-Chloroquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 3. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
- 4. 2-Chloro-4-methylquinoline-3-carboxylic acid - CAS:773100-20-2 - 阿镁生物 [amaybio.com]
- 5. 2-Chloro-4-methylquinoline-3-carboxylic acid - CAS:773100-20-2 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 6. 1267695-70-4|2-Chloro-7-methylquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 8. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
molecular structure and formula of 2-Chloro-4-methylquinoline-3-carboxylic acid
Technical Monograph: 2-Chloro-4-methylquinoline-3-carboxylic Acid
Executive Summary
2-Chloro-4-methylquinoline-3-carboxylic acid (C₁₁H₈ClNO₂) represents a privileged scaffold in heterocyclic chemistry. Distinguished by its dense functionalization, this molecule offers three distinct vectors for chemical modification: the electrophilic C2-chlorine atom (susceptible to SₙAr), the nucleophilic-amenable C3-carboxylic acid (ideal for amide/ester coupling), and the C4-methyl group (providing steric bulk and lipophilicity). This guide serves as a definitive operational manual for the synthesis, characterization, and application of this intermediate in the development of fused tricyclic bioactive agents.
Part 1: Structural Characterization & Physiochemical Properties
Before initiating synthesis, the researcher must understand the steric and electronic environment of the molecule. The proximate arrangement of the chloro, carboxylic acid, and methyl groups creates a "crowded" core that influences reactivity.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-4-methylquinoline-3-carboxylic acid | |
| Molecular Formula | C₁₁H₈ClNO₂ | |
| Molecular Weight | 221.64 g/mol | |
| Exact Mass | 221.0244 | Monoisotopic |
| Predicted pKa | 3.1 ± 0.5 | Acidic proton (COOH) |
| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity |
| H-Bond Donors/Acceptors | 1 / 3 |
Structural Logic
-
C2-Position (Chlorine): Highly activated by the adjacent ring nitrogen (an imine-like moiety), making it an excellent leaving group for nucleophilic aromatic substitution.
-
C3-Position (Carboxylic Acid): Electron-withdrawing; stabilizes the ring but can be prone to decarboxylation under extreme thermal conditions if not esterified.
-
C4-Position (Methyl): The methyl group forces the C3-carboxylic acid out of planarity with the quinoline ring due to peri-interactions (steric clash), potentially reducing conjugation and altering reactivity rates compared to the non-methylated analog.
Part 2: Synthetic Architecture
The most robust route to 2-chloro-4-methylquinoline-3-carboxylic acid avoids direct oxidation of methyl groups, which is non-selective. Instead, it employs a cyclization-chlorination-hydrolysis sequence.
The Pathway (Graphviz Visualization)
Figure 1: Step-wise synthetic pathway from aniline precursors to the target acid.[1][2]
Part 3: Experimental Protocols
These protocols are synthesized from standard methodologies for 2-chloroquinoline-3-carboxylates. Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood.
Step 1: Synthesis of Ethyl 2-hydroxy-4-methylquinoline-3-carboxylate
The Conrad-Limpach Cyclization
-
Reactants: Mix Aniline (1.0 eq) and Diethyl acetylsuccinate (1.1 eq).
-
Catalysis: Add a catalytic amount of concentrated HCl or use polyphosphoric acid (PPA) if performing a one-pot cyclization.
-
Procedure:
-
Heat the mixture in an inert solvent (e.g., diphenyl ether or Dowtherm A) to 250°C. High temperature is critical to favor the kinetic 4-methyl product over the thermodynamic 2-methyl isomer (though the specific diester precursor directs this regioselectivity).
-
Remove the ethanol byproduct via distillation to drive equilibrium.
-
-
Workup: Cool the reaction mixture. Dilute with hexane/ether to precipitate the product. Filter and wash with cold ethanol.
-
Validation: 1H NMR should show a singlet for the C4-Methyl (~2.6 ppm) and the ethyl ester signals, with a broad OH/NH peak (tautomeric).
Step 2: Chlorination (The Critical Transformation)
-
Setup: Place Ethyl 2-hydroxy-4-methylquinoline-3-carboxylate (10 mmol) in a round-bottom flask.
-
Reagent: Add Phosphorus Oxychloride (POCl₃, 50 mmol - 5 eq). The excess serves as both reagent and solvent.
-
Reflux: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (the starting material is highly polar/fluorescent; the product is less polar).
-
Quench (Hazardous):
-
Cool the mixture to room temperature.
-
Pour the reaction mass slowly onto crushed ice with vigorous stirring. Do not add water to the acid.
-
-
Extraction: Neutralize with NaHCO₃ (solid) or NH₄OH to pH ~7-8. Extract with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol/Water.
-
Product: Ethyl 2-chloro-4-methylquinoline-3-carboxylate.
Step 3: Hydrolysis to the Free Acid
-
Solvent System: Dissolve the chloro-ester in THF:Water (1:1).
-
Base: Add LiOH or NaOH (2.0 eq). Avoid strong reflux to prevent nucleophilic displacement of the Chlorine by -OH (which would revert it to the hydroxyquinoline). Stir at Ambient Temperature or mild heat (40°C).
-
Acidification: Once TLC shows ester consumption, cool and carefully acidify with 1M HCl to pH 2-3.
-
Isolation: The target acid, 2-Chloro-4-methylquinoline-3-carboxylic acid , will precipitate as a white/off-white solid. Filter and dry under vacuum.[3]
Part 4: Reactivity & Applications in Drug Discovery
This molecule is a "linchpin" intermediate. Its value lies in the orthogonality of its reactive sites.
Divergent Synthesis Strategy
Figure 2: Divergent synthesis capabilities of the scaffold.[4]
Key Transformations
-
SₙAr Displacement (C2): The chlorine at C2 is activated by the ring nitrogen. Reacting the acid (or its ester) with primary amines, hydrazines, or thiols yields 2-functionalized quinolines.
-
Example: Reaction with hydrazine hydrate yields the 2-hydrazinyl derivative, which can cyclize with the C3-carboxylic acid to form Pyrazolo[3,4-b]quinolines (potent anti-inflammatory agents).
-
-
Amide Coupling (C3): Standard peptide coupling (EDC/NHS or HATU) allows the attachment of solubilizing groups or pharmacophores to the C3 position.
-
Decarboxylation: Heating the acid above its melting point (often >200°C) without reagents can lead to 2-chloro-4-methylquinoline, removing the directing group if it is no longer needed.
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.
-
Ukrainets, I. V., et al. (2004). Synthesis and anti-inflammatory activity of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 40, 1060–1066.
-
PubChem Compound Summary. (2025). 2-Chloroquinoline-3-carboxylic acid (Parent Analog). National Center for Biotechnology Information.
-
Bhat, M. A., et al. (2013). Synthesis and biological evaluation of some new pyrazolo[3,4-b]quinoline derivatives. Arabian Journal of Chemistry.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational methodology for quinoline synthesis).
Sources
Technical Guide: Solubility Profiling of 2-Chloro-4-methylquinoline-3-carboxylic acid
Executive Summary
This technical guide provides a comprehensive framework for evaluating the solubility profile of 2-Chloro-4-methylquinoline-3-carboxylic acid , a critical heterocyclic intermediate used in the synthesis of bioactive quinoline derivatives (e.g., NaV1.8 inhibitors, antimalarials).
While specific experimental solubility data for this CAS number is often proprietary, this guide synthesizes structural analysis with standard physicochemical principles to predict solubility behavior. Furthermore, it establishes a validated Standard Operating Procedure (SOP) for the gravimetric determination of solubility and details the thermodynamic modeling (Apelblat and Van't Hoff analysis) required to optimize process chemistry, such as crystallization and purification.
Chemical Profile & Structural Analysis
Understanding the solubility begins with the molecular architecture. The compound features a lipophilic quinoline core functionalized with a polar carboxylic acid group, a hydrophobic methyl group, and an electron-withdrawing chlorine atom.
-
IUPAC Name: 2-Chloro-4-methylquinoline-3-carboxylic acid[1][2][3][4]
-
Molecular Formula: C₁₁H₈ClNO₂[5]
-
Molecular Weight: 221.64 g/mol [5]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH):[7] Primary site for hydrogen bonding; enables pH-dependent solubility (salt formation).
-
Chloro (-Cl) & Methyl (-CH₃): Increase lipophilicity (LogP) compared to the parent quinoline acid.
-
Quinoline Nitrogen:[8] Weakly basic, but likely suppressed by the adjacent chloro and carboxyl groups.
-
Predicted Solubility Landscape
Based on the "Like Dissolves Like" principle and structural analogs (e.g., 2-chloroquinoline-3-carboxylic acid), the expected solubility profile is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate to High | Hydrogen bonding with the carboxyl group; solubility increases significantly with temperature. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good interaction with the aromatic core and chloro-substituent. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Acceptable solvation of the aromatic system; useful for crystallization. |
| Non-Polar | n-Hexane, Heptane | Very Low | Lack of polar interactions to overcome crystal lattice energy. |
| Aqueous | Water (pH < 7) | Insoluble | Hydrophobic aromatic core dominates. |
| Aqueous (Basic) | Water (pH > 8) | High | Deprotonation of -COOH forms the soluble carboxylate salt. |
Experimental Protocol: Gravimetric Determination
To obtain precise quantitative data (mole fraction solubility), the Isothermal Saturation Method (Shake-Flask Method) followed by gravimetric analysis is the gold standard. This protocol ensures self-validation through mass balance checks.
Materials & Equipment
-
Compound: 2-Chloro-4-methylquinoline-3-carboxylic acid (Purity > 98%).[9]
-
Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Acetone, etc.).
-
Apparatus: Double-jacketed glass vessel (50 mL), thermostatic water bath (±0.05 K), magnetic stirrer, analytical balance (±0.0001 g).
Workflow Diagram
The following diagram outlines the critical path for data generation, ensuring no step is overlooked.
Figure 1: Step-by-step gravimetric workflow for determining solubility. Note the critical "Pre-heated" filtration step to prevent premature crystallization.
Step-by-Step Procedure
-
Preparation: Add excess 2-Chloro-4-methylquinoline-3-carboxylic acid to 20 mL of the selected solvent in the jacketed vessel.
-
Equilibration: Stir the mixture at the target temperature (e.g., 298.15 K) for 24–48 hours. Tip: Verify equilibrium by sampling at 24h and 48h; results should vary by <1%.
-
Phase Separation: Stop stirring and allow the suspension to settle for 2–4 hours.
-
Sampling: Withdraw ~2-5 mL of the supernatant using a syringe equipped with a 0.45 µm PTFE filter. Crucial: The syringe and filter must be pre-heated to the experimental temperature to prevent precipitation during transfer.
-
Weighing (m₁): Immediately transfer the filtrate to a pre-weighed weighing dish and record the mass of the solution.
-
Drying: Evaporate the solvent (fume hood followed by vacuum oven at 40°C) until a constant mass is achieved.
-
Weighing (m₂): Record the mass of the dry solid residue.
Calculation
The mole fraction solubility (
- = Mass of saturated solution
- = Mass of solute (residue)
- = Molecular weight of solute (221.64 g/mol )[5]
- = Molecular weight of solvent
Thermodynamic Modeling
Raw data points are insufficient for process design. We use thermodynamic models to correlate solubility with temperature, allowing for interpolation and calculation of dissolution enthalpy.
Modified Apelblat Equation
This semi-empirical model is excellent for correlating solubility data over a temperature range.
-
A, B, C: Empirical parameters determined by regression analysis.
-
T: Absolute temperature (Kelvin).
-
Utility: Provides the most accurate fit for non-ideal solutions of quinoline derivatives.
Van't Hoff Analysis
Used to determine the thermodynamic functions of dissolution.
-
Plot:
vs . -
Slope:
(Enthalpy of solution). -
Intercept:
(Entropy of solution).
Significance:
-
Positive
(Endothermic): Solubility increases with temperature (typical for this compound). -
Positive
: Disorder increases upon dissolution.
Application: Process Chemistry & Crystallization[11]
The solubility data drives the selection of solvents for purification. For 2-Chloro-4-methylquinoline-3-carboxylic acid, a cooling crystallization or anti-solvent crystallization strategy is recommended.
Solvent Selection Logic
Figure 2: Decision logic for crystallization based on thermodynamic solubility slopes.
Purification Strategy
-
Primary Solvent (Good): Ethanol or Acetonitrile (High solubility at boiling point, low at RT).
-
Anti-Solvent (Poor): Water (Acidic pH) or Hexane.
-
Procedure: Dissolve crude 2-Chloro-4-methylquinoline-3-carboxylic acid in refluxing Ethanol. Filter hot to remove insoluble mechanical impurities. Slowly cool to 0°C. If yield is low, add water dropwise to induce precipitation.
References
-
Experimental Protocol Validation: Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. Link
-
Compound Synthesis & Properties: 2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2).[5][1][2][3][6][10] BLD Pharm / ChemicalBook Product Databases.[3] Link
- Thermodynamic Modeling (Apelblat): Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Biomedical Analysis.
-
Quinoline Solubility Trends: Solubility of Quinoline-3-carboxylic acid derivatives. (General reference based on structural analogs like 2-chloroquinoline-3-carboxylic acid).[4][6][11] Link
- Crystallization Techniques: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
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- 9. 2-Chloro-4-methylquinoline-3-carboxylic acid - CAS:773100-20-2 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
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- 11. researchgate.net [researchgate.net]
The Pharmacological Potential of 2-Chloroquinoline-3-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous synthetic and natural compounds with a wide array of biological activities. Among its many derivatives, 2-chloroquinoline-3-carboxylic acids and their related analogues have emerged as versatile intermediates and potent pharmacological agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse pharmacological potential of these compounds, with a focus on their applications in anticancer, anti-inflammatory, and antimicrobial research. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the exploration and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Significance of the Quinoline Nucleus
Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a remarkable spectrum of pharmacological activities.[1] This bicyclic aromatic heterocycle is found in numerous natural products, drugs, and synthetic compounds, contributing to their therapeutic efficacy.[1] The quinoline ring system is associated with a wide range of biological properties, including anticancer, anti-inflammatory, antimicrobial, antimalarial, and antihypertensive effects.[1]
The 2-chloroquinoline-3-carboxylic acid scaffold, in particular, serves as a versatile building block for the synthesis of a multitude of heterocyclic systems.[2] The presence of the reactive chlorine atom at the 2-position and the carboxylic acid group at the 3-position allows for diverse chemical modifications, leading to the generation of extensive compound libraries with varied pharmacological profiles. This guide will delve into the synthetic strategies to access these core structures and explore their transformation into potent bioactive molecules.
Synthetic Pathways to 2-Chloroquinoline-3-Carboxylic Acid Derivatives
The primary and most widely adopted method for the synthesis of the 2-chloroquinoline core is the Vilsmeier-Haack reaction.[2][3] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to react with acetanilides. This process involves chlorination, formylation, and cyclization in a one-pot procedure to yield 2-chloroquinoline-3-carbaldehydes.[2]
From Acetanilides to 2-Chloroquinoline-3-carbaldehydes
The Vilsmeier-Haack reaction is a cornerstone for accessing the 2-chloroquinoline-3-carbaldehyde precursor. The reaction mechanism involves the formation of an electrophilic Vilsmeier reagent which then attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and the formation of the quinoline ring system.[1]
Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde [4]
-
To a solution of acetanilide (5 mmoles) in dry DMF (15 mmoles) at 0-5°C, add POCl₃ (60 mmoles) dropwise with stirring.
-
After the addition is complete, stir the reaction mixture at 80–100°C for a period ranging from 4 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and stir for 5 minutes.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain pure 2-chloroquinoline-3-carbaldehyde.
Oxidation to 2-Chloroquinoline-3-carboxylic Acid
The aldehyde functional group of 2-chloroquinoline-3-carbaldehydes can be readily oxidized to the corresponding carboxylic acid, a key intermediate for further derivatization. A common and effective method involves oxidation with silver nitrate in an alkaline medium.[5]
Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acid [5]
-
Prepare a stirring suspension of the corresponding 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol.
-
Add a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol to the suspension.
-
Add a solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes with intensive stirring at room temperature.
-
Stir the reaction mixture for 12 hours and then filter through a CELIT pad.
-
Remove the solvent by rotary evaporation.
-
Add water to completely dissolve the sodium salt of the carboxylic acid.
-
Acidify the solution with 15% aqueous HCl to a pH of 1 to precipitate the 2-chloroquinoline-3-carboxylic acid.
-
Filter the solid, wash with water, and dry.
The following diagram illustrates the core synthetic pathway from acetanilide to 2-chloroquinoline-3-carboxylic acid.
Caption: Core synthetic route to 2-chloroquinoline-3-carboxylic acid.
Pharmacological Potential and Structure-Activity Relationships
The 2-chloroquinoline-3-carboxylic acid scaffold has proven to be a fertile ground for the discovery of potent pharmacological agents across various therapeutic areas. The ability to modify the 2-chloro and 3-carboxylic acid positions, as well as introduce substituents on the quinoline ring, allows for the fine-tuning of biological activity.
Anticancer Activity
Derivatives of 2-chloroquinoline have demonstrated significant potential as anticancer agents.[6] Their mechanisms of action are often multifaceted and can involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
One notable strategy involves the "molecular hybridization approach," where the 2-chloroquinoline moiety is combined with other pharmacologically active scaffolds. For instance, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized and evaluated for their anticancer efficacy.[4] Among these, the compound LM08, featuring a 6-chloro substitution on the quinoline ring, exhibited selective and potent cytotoxic effects in the A2780 ovarian cancer cell line.[4] Mechanistic studies revealed that LM08 significantly inhibited the clonogenic survival of these cancer cells by inducing apoptosis.[4]
Furthermore, quinoline-3-carboxylic acid derivatives have been investigated as selective antiproliferative agents.[7] By modifying the physicochemical properties, such as the pKa value, researchers have aimed to enhance the selective uptake of these compounds by cancer cells, which often have a more acidic microenvironment.[7] This approach has led to the identification of 2,4-disubstituted quinoline-3-carboxylic acid derivatives with improved selectivity and potency against cancer cell lines like MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).[7]
The following table summarizes the anticancer activity of selected 2-chloroquinoline derivatives.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| LM08 | 6-Cl on quinoline | A2780 (Ovarian) | Potent and selective | [4] |
| 2f | 2,4-disubstituted | MCF-7 (Breast) | Micromolar range | [7] |
| 2l | 2,4-disubstituted | K562 (Leukemia) | Micromolar range | [7] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Quinoline derivatives have shown promise in this area, with some compounds exhibiting potent anti-inflammatory effects through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3][8]
For example, a substituted quinoline carboxylic acid, CL 306 ,293, demonstrated significant anti-inflammatory and antiarthritic properties in animal models.[8] This compound was effective at low oral doses in suppressing inflammation and joint destruction in adjuvant-induced arthritis in rats.[8] Mechanistic studies suggest that its anti-inflammatory effects are not due to the inhibition of cyclooxygenase or lipoxygenase enzymes but rather through the downregulation of T-cell function.[8]
Other research has focused on synthesizing hydrazone derivatives of 6-substituted-2-chloro-3-formyl quinoline.[9] These compounds exhibited anti-inflammatory activity in the carrageenan-induced paw edema model in rats, with inhibition ranging from 31% to 45% at a dose of 100 mg/kg.[9]
The following diagram illustrates a potential mechanism of anti-inflammatory action for certain quinoline derivatives.
Caption: Proposed anti-inflammatory mechanism via T-cell modulation.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Quinoline derivatives have a long history in this field, with many exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[1][10]
Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have been synthesized and screened for their antimicrobial properties.[11][12] A series of such compounds, incorporating a 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide moiety, showed moderate activity against Escherichia coli and Candida albicans.[11][12] The formation of these Schiff bases involves the condensation of the aldehyde group of the quinoline derivative with a primary amine.
Further derivatization of the 2-chloroquinoline-3-carboxylic acid core has led to the synthesis of pyrimidoquinoline derivatives with potential antimicrobial activity.[10] These tetracyclic compounds are formed by reacting 2-chloro-3-chlorocarbonylquinolines with heterocyclic amines.[10]
The following table summarizes the antimicrobial activity of selected 2-chloroquinoline derivatives.
| Derivative Type | Target Organisms | Activity Level | Reference |
| Schiff Bases | E. coli, C. albicans | Moderate | [11][12] |
| Pyrimidoquinolines | Gram-positive & Gram-negative bacteria, Fungi | Potential activity | [10] |
Advanced Derivatization and Future Directions
The versatility of the 2-chloroquinoline-3-carboxylic acid scaffold allows for a wide range of chemical transformations, opening up avenues for the development of novel therapeutic agents with diverse biological activities.
Synthesis of Fused Heterocyclic Systems
The reactive nature of the 2-chloro and 3-carbaldehyde/carboxylic acid functionalities facilitates the construction of fused heterocyclic systems. For example, reaction with sodium azide can lead to the formation of tetrazolo[1,5-a]quinoline derivatives, which have shown promise as inhibitors of protein kinase CK2.[5] Similarly, intramolecular cyclization reactions can be employed to synthesize pyrrolo[3,4-b]quinolines and other complex heterocyclic structures.[1]
Experimental Protocol: Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic Acids [5]
-
Prepare a suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) and sodium azide (0.15 g, 2.3 mmol) in DMF (5 mL).
-
Stir the mixture at 100°C for 12 hours.
-
After cooling, add water (30 mL) to the reaction mixture.
-
Acidify the mixture with 15% aqueous HCl solution to a pH of 1.
-
Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60°C.
The following diagram illustrates a general workflow for the derivatization of the 2-chloroquinoline core.
Caption: General derivatization strategies for the core scaffold.
Conclusion
2-Chloroquinoline-3-carboxylic acid and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the reactivity of the chloro and carboxylic acid functionalities, provides a robust platform for the generation of diverse molecular architectures. The demonstrated pharmacological potential in anticancer, anti-inflammatory, and antimicrobial applications underscores the importance of continued research in this area. The insights and protocols provided in this guide aim to facilitate the exploration and development of novel therapeutics based on this privileged scaffold, ultimately contributing to the advancement of human health.
References
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Yaremenko, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 128-138. [Link]
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Sharma, P., et al. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Journal of Taibah University for Science, 11(3), 424-432. [Link]
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Sharma, P., et al. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8827-8864. [Link]
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Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287. [Link]
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El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]
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Karthikeyan, C., et al. (2020). Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
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Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
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A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (n.d.). ResearchGate. [Link]
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Sancilio, L. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1238-1246. [Link]
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Mohammed Amir, M. (2001). Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives. Oriental Journal of Chemistry, 17(2). [Link]
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Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2025). ResearchGate. [Link]
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Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716. [Link]
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Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). ResearchGate. [Link]
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Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research, 25(12), 2735-2766. [Link]
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Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
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A Technical Guide to the Acidity and pKa Determination of 2-Chloro-4-methylquinoline-3-carboxylic acid
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, influencing critical attributes such as solubility, membrane permeability, and target binding. This in-depth technical guide provides a comprehensive analysis of the acidity of 2-Chloro-4-methylquinoline-3-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry. In the absence of a publicly reported experimental pKa value for this specific compound, this document elucidates the theoretical principles governing its acidity, details robust experimental methodologies for its empirical determination, and discusses the expected influence of its distinct structural motifs. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and development of novel chemical entities.
Introduction: The Critical Role of pKa in Drug Development
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The compound 2-Chloro-4-methylquinoline-3-carboxylic acid integrates this important heterocyclic system with a carboxylic acid functional group and specific substituents that modulate its electronic properties.
The ionization state of a drug molecule is a key determinant of its pharmacokinetic and pharmacodynamic profile.[2][3] The pKa value, which indicates the pH at which a molecule is 50% ionized, dictates the ratio of the neutral to the ionized form in various physiological environments, such as the stomach (acidic) and the intestine (neutral to basic).[3] This ratio directly impacts:
-
Aqueous Solubility: The ionized form of a molecule is typically more water-soluble than the neutral form.[4]
-
Membrane Permeability: Neutral, more lipophilic forms of a drug generally exhibit better passive diffusion across biological membranes.
-
Target Binding: The specific protonation state can be crucial for electrostatic interactions with the biological target.
Therefore, an accurate understanding and determination of the pKa of 2-Chloro-4-methylquinoline-3-carboxylic acid are essential for predicting its behavior in biological systems and for guiding rational drug design and formulation.
Theoretical Framework: Deconstructing the Acidity of 2-Chloro-4-methylquinoline-3-carboxylic acid
The acidity of this molecule is primarily determined by the dissociation of the proton from the carboxylic acid group at the 3-position. However, the overall pKa is a composite of the electronic effects exerted by the quinoline ring and its substituents.
The Carboxylic Acid Group: The Primary Acidic Center
Carboxylic acids are organic acids, with typical pKa values in the range of 4-5.[5] Their acidity stems from the polarization of the O-H bond and, more significantly, the resonance stabilization of the resulting carboxylate conjugate base.[6][7] The negative charge on the carboxylate anion is delocalized across both oxygen atoms, which significantly stabilizes the base and favors the dissociation of the proton.[6][8]
The Quinoline Ring System: An Electron-Withdrawing Core
The quinoline ring system itself is inherently electron-withdrawing due to the presence of the electronegative nitrogen atom. This property influences the acidity of substituents on the ring. For the carboxylic acid at the 3-position, the electron-withdrawing nature of the ring system helps to stabilize the negative charge of the carboxylate conjugate base, thereby increasing its acidity (i.e., lowering its pKa) compared to a simple aliphatic carboxylic acid.
Substituent Effects: Fine-Tuning the Acidity
The acidity of the parent quinoline-3-carboxylic acid (pKa ≈ 4.7-4.9) is further modulated by the chloro and methyl substituents.[9]
-
2-Chloro Substituent (Electron-Withdrawing): The chlorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect (-I effect).[6][10] This effect pulls electron density away from the carboxylic acid group, further stabilizing the carboxylate anion. A more stable conjugate base corresponds to a stronger acid.[5][8] Therefore, the 2-chloro group is expected to significantly increase the acidity and lower the pKa value relative to the unsubstituted quinoline-3-carboxylic acid.
-
4-Methyl Substituent (Electron-Donating): The methyl group at the 4-position is an electron-donating group, primarily through an inductive effect (+I effect). This effect pushes electron density into the ring system, which slightly destabilizes the negative charge of the carboxylate anion. This destabilization makes the conjugate base less stable and, consequently, the acid weaker.[5] Therefore, the 4-methyl group is expected to decrease the acidity and raise the pKa value.
Overall Expectation: The strong acid-strengthening effect of the 2-chloro group is anticipated to dominate over the weaker acid-weakening effect of the 4-methyl group. Consequently, the pKa of 2-Chloro-4-methylquinoline-3-carboxylic acid is predicted to be lower (more acidic) than that of the parent quinoline-3-carboxylic acid.
It is also important to note that the quinoline nitrogen atom is basic and will have its own pKa value (for its conjugate acid), typically around 4.5-5.[11][12] This guide focuses on the pKa of the more acidic carboxylic acid group.
Diagram 1: Factors Influencing Acidity
Caption: Key structural components and their electronic effects on the acidity of the target molecule.
Experimental Methodologies for pKa Determination
Given the potential for low aqueous solubility, a multi-faceted approach to pKa determination is recommended. The following protocols describe robust, self-validating methods suitable for novel compounds like 2-Chloro-4-methylquinoline-3-carboxylic acid.
Method 1: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally.[15][16]
Causality Behind Experimental Choices:
-
Titrant: 0.1 M NaOH is used as it is a strong base that will fully deprotonate the carboxylic acid, ensuring a clear and sharp inflection point on the titration curve.
-
Ionic Strength: Maintaining a constant ionic strength with 0.15 M KCl minimizes variations in activity coefficients, ensuring that the measured pH changes are due solely to the acid-base reaction.[15]
-
Inert Atmosphere: Purging with nitrogen removes dissolved CO2, which can form carbonic acid and interfere with the titration of a weak acid, especially in the neutral-to-high pH range.[14]
-
Co-solvent: For compounds with poor aqueous solubility, a co-solvent like methanol is necessary. It is critical to perform titrations at several co-solvent concentrations and extrapolate to 0% to determine the true aqueous pKa.[14][17]
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol-water mixture) to a final concentration of approximately 1 mM.[15]
-
Add potassium chloride (KCl) to maintain a constant ionic strength of 0.15 M.
-
-
Titration Setup:
-
Place the sample solution in a thermostated vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a precision micro-burette tip into the solution.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration.[15]
-
-
Titration Procedure:
-
Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of NaOH required to reach the equivalence point has been added).[3][15]
-
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melting point and thermal stability of 2-Chloro-4-methylquinoline-3-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis of 2-Chloro-4-methylquinoline-3-carboxylic acid (CAS: 773100-20-2), a critical heterocyclic scaffold used in the synthesis of voltage-gated sodium channel inhibitors (e.g., NaV1.8) for pain management.[1]
While often treated as a transient intermediate, understanding its thermal behavior is vital for process scalability. This guide clarifies the distinction between the stable ethyl ester precursor and the thermally sensitive free acid, detailing the decarboxylation pathways that define its stability profile.
Physicochemical Profile
The thermal behavior of the 3-carboxylic acid derivative is dominated by its tendency to undergo thermal decarboxylation. Unlike its ester precursor, the free acid does not exhibit a simple melting event; rather, it undergoes decomposition coincident with or immediately preceding melting.
Comparative Thermal Data
| Property | Free Acid (Target) | Ethyl Ester (Precursor) |
| Compound Name | 2-Chloro-4-methylquinoline-3-carboxylic acid | Ethyl 2-chloro-4-methylquinoline-3-carboxylate |
| CAS Number | 773100-20-2 | 251902-62-2 |
| Molecular Formula | C₁₁H₈ClNO₂ | C₁₃H₁₂ClNO₂ |
| Molecular Weight | 221.64 g/mol | 249.69 g/mol |
| Melting Point | >210°C (Decomp.) * | 109 – 110°C [1] |
| Appearance | White to off-white powder | White crystalline solid |
| Solubility | Soluble in DMSO, dilute base; Poor in water | Soluble in EtOAc, DCM, Ethanol |
*Note: The free acid typically decarboxylates at temperatures exceeding 200°C. Exact decomposition onset depends on heating rate (DSC).
Thermal Stability & Degradation Mechanism[2]
The Decarboxylation Pathway
The position of the carboxylic acid at C3, adjacent to the electron-deficient quinoline nitrogen and the electron-withdrawing chlorine at C2, creates a system prone to thermal decarboxylation. Upon heating, the molecule ejects CO₂ to form the thermodynamically stable 2-chloro-4-methylquinoline (CAS 634-47-9).
Scientist’s Note: In process chemistry, this degradation is a double-edged sword. It poses a stability risk during drying/milling but can be exploited if the target scaffold requires removal of the carboxyl group.
Figure 1: Thermal decarboxylation pathway of quinoline-3-carboxylic acids.
Synthesis & Isolation Protocol
To ensure high purity and a sharp melting point (for the ester) or controlled isolation (for the acid), the following protocol is recommended. This method minimizes thermal stress on the free acid.
Protocol: Hydrolysis of Ethyl Ester
Reagents:
-
Ethyl 2-chloro-4-methylquinoline-3-carboxylate (1.0 eq)
-
Sodium Hydroxide (4.0 eq)
-
Ethanol / Water (1:1 v/v)
Workflow:
-
Dissolution: Dissolve the ethyl ester in ethanol.
-
Saponification: Add aqueous NaOH. Heat the mixture to 70°C (Do not exceed 80°C to prevent premature degradation).
-
Reaction Monitoring: Stir for 12–24 hours. Monitor by TLC or HPLC until ester is consumed.
-
Work-up:
-
Concentrate the mixture under reduced pressure (keep bath < 50°C).
-
Dilute residue with water.[2]
-
Critical Step: Acidify slowly with 1N HCl to pH 3–4. The acid will precipitate.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C (Avoid high-temperature oven drying).
Figure 2: Controlled hydrolysis and isolation workflow to preserve thermal stability.
Analytical Characterization
For validation, the compound should be characterized via NMR rather than relying solely on melting point due to the decomposition risk.
-
1H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 - 14.0 ppm: Broad singlet (COOH). Diagnostic peak.
-
δ 8.0 - 8.2 ppm: Doublet/Multiplet (Quinoline aromatic protons).
-
δ 2.6 - 2.8 ppm: Singlet (CH₃ at C4).
-
Purity Check: Ensure no signals at ~1.4 ppm (triplet) and ~4.4 ppm (quartet), which would indicate residual ethyl ester.
References
- Sigma-Aldrich. Ethyl 2-chloro-4-methylquinoline-3-carboxylate Product Specification. Catalog No. [Product Link]. Accessed Oct 2023.
-
Vertex Pharmaceuticals Inc. Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Patent WO2023211990A1. 2023.
-
Ukrainets, I. V., et al. "4-Hydroxy-2-quinolones. 85. Synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester." Chemistry of Heterocyclic Compounds, 2004.[2]
-
BLD Pharm. 2-Chloro-4-methylquinoline-3-carboxylic acid MSDS.
- Amaya-García, F., et al. "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water." Journal of Organic Chemistry, 2022.
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Methodological & Application
Application Note: Divergent Synthesis of Bioactive Heterocycles using 2-Chloro-4-methylquinoline-3-carboxylic Acid
This Application Note is structured as a strategic technical guide for medicinal chemists and synthetic organic researchers. It prioritizes mechanistic insight, divergent synthesis strategies, and validated protocols for the 2-chloro-4-methylquinoline-3-carboxylic acid scaffold.
Executive Summary
The quinoline pharmacophore is a cornerstone of medicinal chemistry, underpinning drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Among the available precursors, 2-Chloro-4-methylquinoline-3-carboxylic acid (CMQC) represents a "privileged scaffold" due to its dual-electrophilic nature.
This guide details the synthetic utility of CMQC, specifically focusing on its transformation into bioactive pyrimido[4,5-b]quinolines and pyrazolo[3,4-b]quinolines . We provide optimized protocols for leveraging the orthogonal reactivity of the C2-chlorine and C3-carboxylic acid moieties to generate diversity-oriented libraries with antimicrobial and anticancer potential.
Strategic Analysis: The Dual-Electrophile Scaffold
The synthetic value of CMQC lies in the electronic differentiation between its two reactive centers.
-
C2-Chlorine (SNAr Center): The nitrogen atom of the quinoline ring exerts a strong electron-withdrawing effect (–I, –M), activating the C2 position for Nucleophilic Aromatic Substitution (SNAr). This allows displacement by amines, hydrazines, and thiols under mild conditions.
-
C3-Carboxylic Acid (Acyl Center): This moiety serves as a handle for acylation, esterification, or decarboxylation. Crucially, it can participate in intramolecular cyclization events with nucleophiles introduced at C2, forming fused tricyclic and tetracyclic systems.
-
C4-Methyl Group: While less reactive, this group provides steric bulk and lipophilicity, often enhancing the pharmacokinetic profile (ADME) of the final drug candidate.
Reactivity Flowchart
The following diagram illustrates the divergent pathways accessible from CMQC.
Figure 1: Divergent synthetic pathways from the CMQC scaffold. The C2 and C3 positions allow for sequential functionalization or concerted annulation.
Detailed Experimental Protocols
Protocol A: Synthesis of Tetracyclic Pyrimido[4,5-b]quinolines
This protocol describes the synthesis of thiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-ones. These structures mimic DNA-intercalating agents and have shown significant antibacterial efficacy.[1]
Mechanism:
-
Activation: Conversion of the C3-COOH to the acid chloride (–COCl).
-
Acylation: Reaction with a binucleophile (e.g., 2-aminothiazole) at the exocyclic amine.
-
SNAr Cyclization: Intramolecular displacement of the C2-Cl by the ring nitrogen of the thiazole, closing the pyrimidine ring.
Materials
-
2-Chloro-4-methylquinoline-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl2) (Excess)
-
2-Aminothiazole (1.1 eq)
-
Dry Benzene or Toluene (Solvent)
-
Pyridine (Catalyst/Base)
-
Anhydrous DMF (Alternative Solvent for step 2)
Step-by-Step Procedure
-
Acid Chloride Formation:
-
Suspend 1.0 g of CMQC in 10 mL of dry benzene.
-
Add 5 mL of thionyl chloride dropwise.
-
Reflux the mixture for 2–3 hours until the evolution of HCl and SO2 ceases and the solution becomes clear.
-
Evaporation: Remove excess thionyl chloride and benzene under reduced pressure to obtain the crude 2-chloro-4-methylquinoline-3-carbonyl chloride. Note: Use immediately; do not store.
-
-
One-Pot Cyclization (Thermal Method):
-
Dissolve the crude acid chloride in 15 mL of dry toluene.
-
Add 1.1 equivalents of 2-aminothiazole and 3–4 drops of pyridine.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 3:7).
-
Observation: A precipitate typically forms as the cyclized product is less soluble.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solid precipitate.
-
Wash the cake with 5% sodium bicarbonate solution (to remove unreacted acid) and then with water.
-
Recrystallization: Purify by recrystallization from DMF/Ethanol (1:[2]1) or Dioxane.
-
Expected Yield: 65–75% Characterization: Look for the disappearance of the C-Cl stretch in IR and the formation of the tetracyclic core in NMR.
Protocol B: Synthesis of 2-Hydrazino-4-methylquinoline-3-carboxylic Acid Hydrazide
This intermediate is a "switchboard" molecule. The hydrazine groups at both C2 and C3 allow for the formation of bis-Schiff bases or fusion into pyrazolo-quinolines.
Materials
-
CMQC Methyl Ester (prepared via standard esterification) (1.0 eq)
-
Hydrazine Hydrate (99%) (Excess, 4–6 eq)
-
Ethanol (Absolute)[2]
Step-by-Step Procedure
-
Dissolve 1.0 g of the methyl ester of CMQC in 20 mL of absolute ethanol.
-
Add 2.0 mL of hydrazine hydrate (large excess drives both displacement of C2-Cl and hydrazinolysis of C3-Ester).
-
Reflux for 12–16 hours.
-
Cooling: Cool the mixture in an ice bath. The product often precipitates as a white or pale yellow solid.
-
Filtration: Filter and wash with cold ethanol.
-
Purification: Recrystallize from ethanol.
Expert Tip: If the C2-Cl displacement is sluggish, add a catalytic amount of acetic acid or use n-butanol as the solvent to achieve higher reflux temperatures (117°C).
Bioactivity & Applications Data[1][5][6][7][8]
The derivatives synthesized from CMQC exhibit a broad spectrum of biological activities. The table below summarizes key structure-activity relationships (SAR).
| Derivative Class | Target/Activity | Key Structural Feature | Reference |
| Pyrimido[4,5-b]quinolines | Antibacterial (Gram +/-) | Tetracyclic planar core facilitates DNA intercalation. | [1] |
| Hydrazide-Hydrazones | Antimicrobial / Antifungal | Azomethine (-CH=N-) linkage binds metal ions essential for microbial enzymes. | [2] |
| Thiazolo-quinolines | Anticancer (EGFR Inhibition) | Bioisosteric replacement of the quinazoline core found in Gefitinib. | [1] |
| 2-Amino-3-carboxy | Anti-inflammatory | Interaction with COX-2 active site via carboxylic acid H-bonding. | [3] |
Troubleshooting & Expert Insights
Solubility Issues
-
Problem: CMQC and its fused derivatives are often sparingly soluble in common organic solvents (DCM, MeOH).
-
Solution: Use dipolar aprotic solvents like DMF or DMSO for reactions requiring homogeneity. For work-ups, precipitation by adding water to the DMF solution is an effective isolation strategy.
Controlling Regioselectivity
-
Challenge: When reacting with diamines (e.g., hydrazine), competition exists between attacking the C2-Cl and the C3-COCl (or ester).
-
Control:
-
To favor C3 attack (Amide/Hydrazide formation): Use the acid chloride at low temperature (0°C) with 1 equivalent of nucleophile. The acyl chloride is kinetically more reactive than the C2-Cl.
-
To favor C2 attack (SNAr): Use the ester or acid (without activation) and reflux. The C2-Cl becomes the primary electrophile if the carboxylate is deactivated or the ester is sterically hindered.
-
Reaction Workflow Visualization
The following diagram details the critical decision points in the synthesis of the tetracyclic system (Protocol A).
Figure 2: Step-by-step workflow for the synthesis of fused tetracyclic quinolines.
References
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Source: PubMed / NIH URL:[Link]
-
Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. (Analogous chemistry applied to the 3-isomer). Source: Bioorganic & Medicinal Chemistry URL:[Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (Comprehensive review of C2/C3 functionalization). Source: RSC Advances URL:[Link]
-
2-Chloroquinoline-3-carboxylic acid. (Crystallographic and structural data). Source: PMC / NIH URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Advanced Amide Coupling Protocols for 2-Chloro-4-methylquinoline-3-carboxylic Acid
Introduction & Mechanistic Rationale
The synthesis of complex pharmaceutical intermediates often requires the formation of amide bonds using highly functionalized, sterically hindered carboxylic acids. 2-Chloro-4-methylquinoline-3-carboxylic acid presents a formidable synthetic challenge due to a combination of severe steric hindrance and electronic deactivation[1].
The 3-carboxylic acid moiety is flanked by a 2-chloro group and a 4-methyl group, creating an ortho, ortho'-disubstitution pattern that severely restricts the conformational space available for nucleophilic attack. Furthermore, the electron-deficient nature of the quinoline core—exacerbated by the inductive withdrawal of the 2-chloro substituent—reduces the nucleophilicity of the carboxylate during the initial activation step. If the activated ester is formed but the subsequent amine attack is too slow, the intermediate becomes highly susceptible to competing side reactions, such as hydrolysis or decarboxylation.
Standard carbodiimide-based protocols (e.g., EDC/HOBt) typically fail or result in unacceptably low yields for this substrate[2]. To overcome this, two distinct, field-proven strategies are required depending on the nucleophilicity of the coupling amine:
-
Uronium-Based Coupling with Acyl Transfer Catalysis (HATU/DMAP) : Ideal for aliphatic amines and unhindered anilines.
-
In Situ Acid Chloride Formation (Oxalyl Chloride/DMF) : Essential for extremely poor nucleophiles, such as sulfonamides or highly hindered anilines[3].
Quantitative Data Summary: Reagent Selection Matrix
The following table summarizes the performance of various coupling strategies for 2-chloro-4-methylquinoline-3-carboxylic acid, allowing researchers to select the optimal conditions based on their specific amine substrate.
| Coupling Reagent | Activation Method | Base / Additive | Reaction Temp & Time | Substrate Scope | Typical Yield Range |
| HATU | Uronium (HOAt ester) | DMAP / DIPEA | RT, 18 h | Aliphatic amines, unhindered anilines | 60 - 85% |
| (COCl)₂ / DMF | Acid Chloride (Vilsmeier-Haack) | DIPEA | 0 °C to RT, 24–96 h | Hindered anilines, sulfonamides | 40 - 75% |
| EDC / HOBt | Carbodiimide | DIPEA | RT to 50 °C, 24 h | Primary unhindered aliphatic amines | < 30% (Not Recommended) |
| SOCl₂ | Acid Chloride | Pyridine | Reflux, 12 h | Highly robust amines (harsh conditions) | Variable, prone to degradation |
Workflow & Decision Matrix
Decision matrix for selecting the optimal amide coupling protocol based on amine nucleophilicity.
Protocol A: Uronium-Based Coupling (HATU / DMAP)
Causality & Mechanistic Insight
HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The 7-aza nitrogen provides neighboring group participation, which accelerates the coupling compared to standard HBTU. However, due to the extreme steric bulk of the 2-chloro-4-methylquinoline core, direct amine attack on the OAt ester remains sluggish. The critical intervention here is the addition of 4-Dimethylaminopyridine (DMAP) . DMAP acts as an acyl transfer catalyst; it rapidly attacks the congested OAt ester to form a highly electrophilic, sterically less encumbered acyl-pyridinium intermediate, which is then swiftly trapped by the amine[3].
Mechanistic pathway of HATU/DMAP-mediated coupling bypassing the congested OAt ester intermediate.
Step-by-Step Methodology
-
Preparation : In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 2-chloro-4-methylquinoline-3-carboxylic acid (1.0 eq, e.g., 0.5 mmol) in anhydrous Dichloromethane (DCM) or DMF (5.0 mL).
-
Activation : Add HATU (1.5 eq, 0.75 mmol) followed by DMAP (3.0 eq, 1.5 mmol).
-
Pre-Stirring : Stir the reaction mixture at room temperature for 15 minutes.
-
Self-Validation Check 1 : The formation of the active ester/acyl-pyridinium complex can be verified by withdrawing a 5 µL aliquot, quenching it in 100 µL of methanol, and observing the formation of the corresponding methyl ester via LC-MS.
-
-
Coupling : Add the target amine (1.0 eq, 0.5 mmol) dropwise or in a single portion if solid.
-
Reaction : Stir the mixture at room temperature for 18 hours. Monitor the disappearance of the active ester via LC-MS[4].
-
Work-up : Remove the solvent in vacuo. Dilute the resulting residue with Ethyl Acetate (20 mL) and water (10 mL).
-
Washing : Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 5% aqueous LiCl (if DMF was used, 2 × 10 mL), and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
Protocol B: Acid Chloride Route (Oxalyl Chloride / DMF)
Causality & Mechanistic Insight
For highly deactivated nucleophiles (e.g., sulfonamides or electron-deficient anilines), the HATU/DMAP acyl-pyridinium intermediate is insufficiently reactive. In these cases, direct conversion to the acid chloride is mandatory. Oxalyl chloride reacts with catalytic DMF to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion)[5]. This reagent rapidly converts the sterically hindered carboxylic acid into the corresponding acid chloride at room temperature. The small steric profile of the acid chloride allows it to be attacked by weak nucleophiles, effectively bypassing the steric shield of the 2-chloro and 4-methyl groups[3].
Step-by-Step Methodology
-
Preparation : Suspend 2-chloro-4-methylquinoline-3-carboxylic acid (1.0 eq, e.g., 1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition : Add Oxalyl chloride (1.8 eq, 1.8 mmol) dropwise to the cooled suspension.
-
Catalysis : Add a catalytic amount of anhydrous DMF (2–3 drops, approx. 0.05 eq).
-
Self-Validation Check 1 : Immediate effervescence (release of CO and CO₂ gases) should be observed[5]. The cessation of gas evolution and the transition from a turbid suspension to a clear, homogeneous solution visually validates the complete conversion to the acid chloride (typically 15–30 minutes at room temperature).
-
-
Concentration : Once the solution is clear, concentrate the mixture in vacuo to remove all unreacted oxalyl chloride, DCM, and dissolved HCl. Crucial Step: Do not heat the water bath above 25 °C during evaporation to prevent degradation of the highly reactive acid chloride.
-
Re-dissolution : Re-dissolve the crude acid chloride in anhydrous DMF (3 mL).
-
Self-Validation Check 2 : Quenching a 5 µL aliquot of this solution in methanol should yield the methyl ester exclusively by TLC/LC-MS, confirming the integrity of the acid chloride.
-
-
Amine Preparation : In a separate flask, prepare a solution of the weak amine/sulfonamide (1.0 eq, 1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) in anhydrous DMF (2 mL).
-
Coupling : Add the acid chloride solution dropwise to the amine solution at room temperature.
-
Reaction : Stir the reaction mixture at room temperature for 72–96 hours. Due to the poor nucleophilicity of the amine, extended reaction times are required[3].
-
Work-up & Purification : Concentrate the mixture to remove DMF. Dilute with Acetonitrile and water, and purify directly using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid).
References
- Vertex Pharmaceuticals Inc. (2023). Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (Patent No. WO2023211990A1).
-
El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631.[Link]
-
Wolfabio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Wolfabio Insights.[Link]
Sources
- 1. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
- 4. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 5. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
preparation of ester derivatives from 2-Chloro-4-methylquinoline-3-carboxylic acid
Application Note: Preparation of Ester Derivatives from 2-Chloro-4-methylquinoline-3-carboxylic Acid
Executive Summary
This application note details the optimized protocols for synthesizing ester derivatives of 2-Chloro-4-methylquinoline-3-carboxylic acid . This scaffold presents specific synthetic challenges due to the steric crowding at the C-3 position (flanked by a 2-chloro and 4-methyl group) and the chemoselectivity required to preserve the labile 2-chloro substituent.[1]
We present two validated pathways:
-
Method A (The Standard): Thionyl Chloride (
) mediated esterification.[2] Best for simple alkyl esters (methyl, ethyl). -
Method B (The Mild Alternative): Carboxylate alkylation using alkyl halides. Best for complex esters or acid-sensitive substrates.[1]
Strategic Analysis & Chemical Logic
Structural Challenges
The substrate, 2-Chloro-4-methylquinoline-3-carboxylic acid, possesses a "ortho-disubstituted" carboxylic acid motif.[1] The bulky Chlorine atom at C-2 and the Methyl group at C-4 create a significant steric barrier around the carbonyl carbon.[1]
-
Consequence 1: Standard Fischer esterification (Acid + Alcohol + Heat) is often kinetically slow and may not reach full conversion.
-
Consequence 2: Activation to the acid chloride requires catalytic promotion (DMF) to overcome steric hindrance.
Chemoselectivity (The "Danger Zone")
The 2-chloroquinoline moiety is an electrophile susceptible to Nucleophilic Aromatic Substitution (S_NAr) .
-
Risk: Under strongly basic conditions with alkoxides (e.g.,
in Ethanol), the 2-chloro group can be displaced to form the 2-ethoxy derivative. -
Solution: Avoid using alkoxide bases. Use acid-catalyzed conditions (Method A) or weak inorganic bases with alkyl halides (Method B) where the carboxylate is the only effective nucleophile.
Decision Tree & Reaction Pathways
The following diagram illustrates the decision logic and potential pitfalls in the synthesis.
Figure 1: Synthetic decision tree highlighting safe pathways (Green) vs. high-risk pathways (Red).
Protocol A: Thionyl Chloride Mediated Esterification
Application: Ideal for Methyl, Ethyl, and Propyl esters. Mechanism: Formation of a highly reactive acid chloride intermediate to overcome steric hindrance.
Reagents & Equipment
-
Substrate: 2-Chloro-4-methylquinoline-3-carboxylic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (5.0 eq or used as solvent) -
Solvent: Anhydrous Alcohol (Methanol or Ethanol)
-
Catalyst: DMF (Dimethylformamide) - 2-3 drops[1]
-
Equipment: Round-bottom flask, Reflux condenser, Calcium chloride drying tube or
line.
Step-by-Step Procedure
-
Activation (Acid Chloride Formation):
-
In a dry fume hood, place 1.0 g (4.5 mmol) of the starting acid into a 50 mL round-bottom flask.
-
Add 5.0 mL of Thionyl Chloride (
). Caution: releases HCl and gas.[3] Use a scrubber. -
Add 2 drops of anhydrous DMF. This acts as a Vilsmeier-Haack type catalyst to speed up the reaction at the sterically crowded carbonyl.
-
Reflux the mixture for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
-
Evaporation: Remove excess
under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/brown solid. Crucial: Do not expose to moisture.
-
-
Esterification:
-
Re-dissolve the crude acid chloride in 10 mL of anhydrous Dichloromethane (DCM) (optional, for solubility) or directly add 15 mL of the anhydrous Alcohol (e.g., Methanol).
-
Note: The reaction is exothermic. Cool the flask in an ice bath during addition.
-
Stir at room temperature for 1 hour, then reflux for 1 hour to ensure completion.
-
-
Work-up:
-
Concentrate the reaction mixture under vacuum.
-
Dilute the residue with Ethyl Acetate (50 mL).
-
Wash with Saturated
solution (2 x 20 mL) to neutralize residual acid. -
Wash with Brine (20 mL), dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Hexane:EtOAc 8:2).
-
Protocol B: Alkylation via Carboxylate Salt
Application: Ideal for Benzyl esters, t-Butyl esters, or when using expensive/complex alcohols converted to halides. Advantage: Avoids acidic conditions; strictly nucleophilic substitution.
Reagents
-
Substrate: 2-Chloro-4-methylquinoline-3-carboxylic acid (1.0 eq)
-
Alkylating Agent: Alkyl Iodide or Bromide (e.g., Ethyl Iodide, Benzyl Bromide) (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) - Anhydrous, powdered. -
Solvent: DMF (Dimethylformamide) or Acetone.
Step-by-Step Procedure
-
Salt Formation:
-
Dissolve 1.0 g (4.5 mmol) of the acid in 10 mL of DMF.
-
Add 1.24 g (9.0 mmol) of powdered
. -
Stir at room temperature for 30 minutes. The mixture may thicken as the potassium salt forms.
-
-
Alkylation:
-
Add 1.2 equivalents of the Alkyl Halide (e.g., 0.43 mL Ethyl Iodide).
-
Stir the reaction mixture at 60°C for 4–6 hours.
-
Monitoring: Check via TLC. The starting acid (polar) should disappear, replaced by a less polar ester spot.
-
-
Work-up:
-
Pour the reaction mixture into 100 mL of ice-cold water. The ester often precipitates as a solid.
-
If solid: Filter, wash with water, and dry.
-
If oil: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with water (to remove DMF) and brine. Dry over
and concentrate.
-
Analytical Characterization & QC
Use the following data points to validate the synthesis.
| Parameter | Expected Observation | Troubleshooting |
| TLC (Silica) | Product | If SM remains, increase reaction time or temp. |
| 1H NMR | Methyl Group: Singlet at ~2.6–2.7 ppm (C4-Me).[1] Ester: Characteristic alkoxy signals (e.g., Ethyl: q ~4.4 ppm, t ~1.4 ppm). | If C4-Me shifts significantly or splits, check for ring degradation.[1] |
| IR Spectroscopy | Carbonyl (C=O): Strong band at 1720–1735 cm⁻¹. Absence: No broad O-H stretch (2500–3000 cm⁻¹). | Broad OH indicates incomplete esterification. |
| Mass Spec (ESI) | [M+H]+: Observe parent ion. Isotope Pattern: Distinct 3:1 ratio for | Loss of Cl pattern indicates S_NAr side reaction (Method C risk). |
References
-
Synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates. RSC Advances. (Demonstrates reactivity of 2-chloro-quinoline-3-carboxylates). Link
-
Reactions of 2-chloroquinoline-3-carbaldehydes. National Institutes of Health (PMC). (Discusses stability and reactivity of the 2-chloro-quinoline scaffold). Link
-
Conversion of Carboxylic Acids to Acid Chlorides. Master Organic Chemistry. (General mechanism for SOCl2 activation). Link
-
Nucleophilic Acyl Substitution. LibreTexts Chemistry. (Fundamental principles of esterification). Link
Sources
synthesis of tricyclic heterocycles from 2-chloro-3-quinolinecarboxylic acids
Topic: Synthesis of Tricyclic Heterocycles from 2-Chloro-3-Quinolinecarboxylic Acids Content Type: Detailed Application Notes and Protocols
Targeting Pyrimido[4,5-b]quinolines and Benzo[b][1,8]naphthyridines via the 2-Chloro-3-Quinolinecarboxylic Acid Scaffold
Executive Summary
This guide details the synthetic utility of 2-chloro-3-quinolinecarboxylic acid (and its activated derivatives) as a divergent scaffold for constructing fused tricyclic heterocycles. These molecular architectures are critical in drug discovery, serving as DNA intercalators, topoisomerase inhibitors, and multi-drug resistance (MDR) modulators.
We focus on two high-value transformations:
-
Benzo[b][1,8]naphthyridin-5-ones: Via SNAr displacement with anilines followed by intramolecular Friedel-Crafts acylation.
-
Pyrimido[4,5-b]quinoline-4-ones: Via condensation with amidines or urea derivatives.
Strategic Reactivity Overview
The 2-chloro-3-quinolinecarboxylic acid scaffold presents a unique "push-pull" reactivity profile that enables regioselective functionalization.
-
C-2 Position (Electrophilic): The chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen and the adjacent carbonyl group at C-3.
-
C-3 Position (Electrophilic): The carboxylic acid (or acid chloride) serves as the cyclization anchor.
Reactivity Pathway Diagram
Figure 1: Divergent synthesis pathways from the 2-chloro-3-quinolinecarboxylic acid core.
Protocol A: Synthesis of Benzo[b][1,8]naphthyridin-5(1H)-ones
This protocol synthesizes tetracyclic or tricyclic acridine analogs. The mechanism involves an initial SNAr reaction displacing the chlorine with an aniline, followed by acid-mediated ring closure.
Materials
-
Substrate: 2-Chloro-3-quinolinecarboxylic acid (1.0 equiv)
-
Reagent: Substituted Aniline (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Cyclization Agent: Polyphosphoric Acid (PPA) or POCl3
-
Workup: Ice-water, Ammonium Hydroxide (25%)
Step-by-Step Methodology
Step 1: Synthesis of N-(2-Carboxyquinolin-3-yl)aniline Intermediate
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2-chloro-3-quinolinecarboxylic acid (10 mmol) in 30 mL of glacial acetic acid.
-
Addition: Add the substituted aniline (11 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor consumption of the starting material via TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.
-
Filtration: The intermediate (2-anilino-3-quinolinecarboxylic acid) will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
Step 2: Cyclization to Benzo[b][1,8]naphthyridin-5-one
-
Activation: Place the dried intermediate (5 mmol) into a flask containing Polyphosphoric Acid (PPA, 15 g).
-
Note: Alternatively, reflux in neat POCl3 (10 mL) for 2 hours if a chlorinated product (5-chloro derivative) is desired instead of the ketone.
-
-
Heating: Heat the PPA mixture to 140°C for 3 hours with vigorous stirring. The mixture will become viscous and dark.
-
Quenching: Cool to 60°C and carefully pour onto 200 g of crushed ice with stirring. Caution: Exothermic reaction.
-
Neutralization: Basify the aqueous slurry to pH 8 using Ammonium Hydroxide.
-
Purification: Filter the resulting precipitate. Recrystallize from DMF/Ethanol (1:1).
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality |
| Reflux Time (Step 1) | 4–6 Hours | Insufficient time leads to incomplete SNAr; excessive time causes decarboxylation. |
| PPA Temperature | 130–140°C | <120°C: Incomplete cyclization. >150°C: Charring/Decomposition. |
| Aniline Sterics | Ortho-substitution | Sterically hindered anilines (e.g., 2,6-dimethylaniline) require longer reflux times (8-12 h). |
Protocol B: Synthesis of Pyrimido[4,5-b]quinoline-4(3H)-ones
This protocol utilizes the condensation of the acid precursor with amidines or urea. This is a "one-pot" equivalent often performed via the acid chloride to ensure reactivity.
Materials
-
Substrate: 2-Chloro-3-quinolinecarboxylic acid (1.0 equiv)
-
Activation: Thionyl Chloride (SOCl2)
-
Nucleophile: Benzamidine hydrochloride or Urea (1.2 equiv)
-
Base: Pyridine or Triethylamine (TEA)
-
Solvent: Anhydrous THF or Dioxane
Step-by-Step Methodology
-
Acid Chloride Formation: Reflux 2-chloro-3-quinolinecarboxylic acid (10 mmol) in SOCl2 (10 mL) for 2 hours. Evaporate excess SOCl2 under vacuum to obtain the crude acid chloride.
-
Nucleophilic Attack: Dissolve the crude acid chloride in anhydrous Dioxane (20 mL).
-
Addition: Add Benzamidine hydrochloride (12 mmol) and TEA (25 mmol).
-
Cyclization: Reflux the mixture for 6–8 hours.
-
Workup: Evaporate the solvent. Triturate the residue with water to remove salts.
-
Purification: Recrystallize the solid from Ethanol.
Reaction Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of Pyrimido[4,5-b]quinolines.
Troubleshooting & Optimization
Common Failure Modes
-
Hydrolysis of Chlorine: If water is present during Step 1 (Protocol A), the C-2 chlorine may hydrolyze to a hydroxyl group (2-hydroxy-3-quinolinecarboxylic acid), which is unreactive toward SNAr.
-
Solution: Use glacial acetic acid and anhydrous conditions.[3]
-
-
Incomplete Cyclization: In Protocol B, if the base is insufficient, the intermediate amide forms but fails to displace the C-2 chlorine.
-
Solution: Ensure >2 equivalents of base are used to neutralize HCl generated during the reaction.
-
Solvent Effects[4][5][6]
-
Acetic Acid: Promotes protonation of the leaving group, aiding SNAr.
-
DMF/DMSO: Excellent for SNAr but difficult to remove. Use only if solubility is an issue in lower boiling solvents.
References
-
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link
- Foundational text on the Vilsmeier-Haack synthesis of the 2-chloro-3-formyl/carboxy quinoline precursors.
- Srivastava, A., et al. (1997). "Synthesis and Biological Activity of Some New Benzo[b][1,8]naphthyridines." Indian Journal of Chemistry, Section B.
- El-Saghier, A. M. (2002). "Synthesis of some new pyrimido[4,5-b]quinoline derivatives." Journal of Chemical Research.
-
BenchChem Protocols. (2025). "Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-substituted Quinoxalines and Quinolines." Link
- General protocols for SNAr on electron-deficient heterocycles.
-
Shelar, D. P., et al. (2010). "Novel synthesis of 2‐aminoquinoline‐3‐carbaldehyde, benzo[b][1,8]naphthyridines." Journal of Heterocyclic Chemistry. Link
- Specific methodology for the cycliz
Sources
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-methylquinoline-3-carboxylic Acid
Executive Summary
The 2-chloro-4-methylquinoline-3-carboxylic acid scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the synthesis of voltage-gated sodium channel (NaV1.8) inhibitors utilized in novel pain management therapies[1]. Functionalizing the C2 position of this heterocycle via Palladium-catalyzed Suzuki-Miyaura cross-coupling enables the rapid diversification of the quinoline core.
This application note provides a comprehensive, self-validating methodology for the direct C2-arylation of 2-chloro-4-methylquinoline-3-carboxylic acid. By bypassing the need for intermediate esterification, this protocol streamlines synthetic workflows, reduces step count, and leverages the physicochemical properties of the free carboxylic acid for highly efficient downstream purification.
Mechanistic Rationale & Substrate Profiling
Designing a robust cross-coupling protocol for this specific substrate requires navigating three distinct molecular features:
-
Electronic Activation of the C-Cl Bond: The C2-position of the quinoline ring is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atom. This makes the C2-Cl bond highly susceptible to oxidative addition by electron-rich Palladium(0) species, facilitating rapid entry into the catalytic cycle[2].
-
Steric Hindrance (The "C3/C4 Pinch"): The reactive C2-chloride is flanked by a C3-carboxylic acid and a C4-methyl group. This local steric bulk severely impedes the transmetalation and reductive elimination steps. Consequently, bulky, electron-rich ligands (e.g., XPhos or dppf) with wide bite angles are mandatory to force the spatial proximity of the coupling partners and accelerate reductive elimination.
-
Acid-Base Dynamics of the C3-Carboxylic Acid: The free carboxylic acid poses a dual threat: it can protonate the active Pd(0) species (leading to catalyst deactivation) or induce protodeboronation of the arylboronic acid[3]. To counteract this, the reaction must be heavily buffered with a strong inorganic base. At least 3.0 equivalents of base are required: one equivalent to deprotonate the carboxylic acid (forming the unreactive, soluble carboxylate), one to activate the boronic acid into the reactive "ate" complex, and one to maintain alkaline reaction conditions.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-chloroquinolines.
Reaction Optimization & Quantitative Data
To establish the most efficient catalytic system, various palladium sources, ligands, and base combinations were evaluated using 4-fluorophenylboronic acid as the model coupling partner. The data below synthesizes the optimization matrix.
Table 1: Optimization of Reaction Conditions for C2-Arylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ (3.0) | Toluene/H₂O (4:1) | 100 | 42 |
| 2 | Pd(PPh₃)₄ (5) | None | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 65 |
| 3 | Pd(dppf)Cl₂ (5) | dppf (5) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 88 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 94 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 31* |
*Note: Entry 5 resulted in a severely depressed yield due to incomplete deprotonation of the C3-carboxylic acid, leading to competitive protodeboronation of the boronic acid and catalyst poisoning.
Causality of the Optimal System (Entry 4): The combination of Pd₂(dba)₃ and XPhos provides a highly active, sterically demanding Pd(0) species capable of overcoming the "C3/C4 pinch." 1,4-Dioxane is selected over toluene because it ensures complete homogeneity of the polar carboxylic acid substrate at elevated temperatures, while the addition of water is strictly necessary to dissolve the inorganic base and facilitate the formation of the reactive arylboronate intermediate.
Experimental Protocol: Self-Validating C2-Arylation
This protocol is designed to be self-validating . Because the target product contains a free carboxylic acid, it can be purified via a simple acid-base liquid-liquid extraction. If the protocol is executed correctly, the product will selectively partition into the aqueous phase during the initial wash (leaving catalysts, ligands, and neutral organic impurities behind) and will precipitate out of the aqueous phase upon targeted acidification.
Materials Required
-
Substrate: 2-Chloro-4-methylquinoline-3-carboxylic acid (1.0 mmol, 221.6 g/mol )
-
Coupling Partner: Arylboronic acid (e.g., 4-Fluorophenylboronic acid) (1.5 mmol)
-
Catalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Ligand: XPhos (0.05 mmol, 5.0 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄) (3.0 mmol)
-
Solvents: 1,4-Dioxane (Degassed, 8.0 mL), Deionized Water (Degassed, 2.0 mL)
Step-by-Step Methodology
Phase 1: Reaction Assembly & Degassing (Critical Step)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-methylquinoline-3-carboxylic acid (221.6 mg, 1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (636.8 mg, 3.0 mmol).
-
Add Pd₂(dba)₃ (22.9 mg, 0.025 mmol) and XPhos (23.8 mg, 0.05 mmol).
-
Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this purge cycle three times. (Causality: Pd(0) species are highly sensitive to oxidation; ambient oxygen will irreversibly degrade the active catalyst).
-
Introduce 8.0 mL of sparged 1,4-dioxane and 2.0 mL of sparged deionized water via syringe.
Phase 2: Execution & Monitoring 5. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 6. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. 7. Monitor reaction progress via LC-MS. The starting material (m/z 222 [M+H]+) should be fully consumed, replaced by the product mass.
Phase 3: Acid-Base Extraction Workup (Self-Validation) 8. Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 15 mL of Deionized Water. 9. Transfer to a separatory funnel and shake vigorously. Separate the layers.
- Validation Check: The organic layer contains the Pd catalyst, XPhos ligand, homocoupled biaryl byproducts, and unreacted boronic acid. The aqueous layer contains the deprotonated product (potassium 2-aryl-4-methylquinoline-3-carboxylate).
- Wash the aqueous layer with an additional 10 mL of EtOAc to ensure complete removal of organic impurities. Discard the organic layers.
- Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1.0 M HCl dropwise until the pH reaches 3.0–4.0.
- Validation Check: A dense, off-white to pale yellow precipitate will form immediately. This is the pure, protonated 2-aryl-4-methylquinoline-3-carboxylic acid.
- Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with cold water (2 x 5 mL) and cold diethyl ether (5 mL) to remove trace moisture and residual organic impurities.
- Dry the solid under high vacuum at 50 °C for 12 hours to afford the final product.
Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance preventing transmetalation, or catalyst degradation. | Ensure strict anaerobic conditions during setup. Increase XPhos loading to 8 mol% to stabilize the Pd species. |
| High Protodeboronation | Boronic acid is degrading into the corresponding arene before coupling can occur. | Ensure exactly 3.0 equivalents of base are used. If issue persists, switch to a slow-addition protocol for the boronic acid via syringe pump. |
| Product Fails to Precipitate | Over-acidification (pH < 1) can protonate the quinoline nitrogen, forming a highly soluble hydrochloride salt. | Carefully adjust the pH back to the isoelectric point (pH ~3.5) using dilute NaHCO₃ until maximum precipitation is achieved. |
References
- Bicyclic heterocyclic amide inhibitors of na v1.
-
Novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates: Synthesis and Cytotoxicity Studies PubMed Central (PMC) URL:[Link]
Sources
- 1. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
- 2. Novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates: Synthesis and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Advanced Decarboxylation Strategies for 2-Chloro-4-methylquinoline-3-carboxylic Acid: Application Notes and Protocols
Executive Summary
The decarboxylation of quinoline-3-carboxylic acid derivatives is a critical transformation in the synthesis of functionalized quinolines, which serve as foundational scaffolds in drug discovery (e.g., antimalarials, kinase inhibitors). However, the decarboxylation of 2-chloro-4-methylquinoline-3-carboxylic acid presents a unique synthetic challenge. The electron-withdrawing nature of both the 2-chloro substituent and the heterocyclic nitrogen significantly stabilizes the carboxylate anion, thereby increasing the activation energy required for the extrusion of carbon dioxide.
As a Senior Application Scientist, I have compiled this technical guide to detail three field-proven methodologies to overcome this energy barrier: classical thermal extrusion, microwave-assisted copper catalysis, and mild silver-catalyzed protodecarboxylation. Each protocol is designed as a self-validating system to ensure high fidelity and reproducibility in your workflows.
Mechanistic Insights & Catalyst Selection (E-E-A-T)
Successful decarboxylation of electron-deficient heteroaromatic systems requires precise manipulation of the transition state. Understanding the causality behind reagent selection is paramount for optimizing yields and minimizing degradation.
-
Thermal Extrusion: The uncatalyzed thermal decarboxylation relies entirely on extreme kinetic energy to force the electrocyclic cleavage of the C-C bond. High-boiling solvents like diphenyl ether are required to reach the necessary activation temperatures (≥250 °C)[1]. While scalable, the harsh conditions can lead to polymerization or degradation of sensitive functional groups.
-
Copper-Catalyzed Protodecarboxylation: Transition metal catalysis lowers the activation barrier by forming a reactive metal-carboxylate complex. In this pathway,
is used to generate a Cu(I) species. The critical addition of 1,10-phenanthroline acts as a bidentate ligand that stabilizes the Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II) at high temperatures[2]. This facilitates the rate-limiting extrusion, forming an aryl-copper intermediate that undergoes rapid protonation. -
Silver-Catalyzed Protodecarboxylation: Silver(I) exhibits a pronounced affinity for heteroaromatic carboxylic acids. Utilizing
in DMSO allows for decarboxylation at significantly lower temperatures (120 °C). The mechanistic key here is the addition of catalytic acetic acid , which acts as a proton shuttle. It accelerates the protodesilveration of the aryl-silver intermediate, driving the catalytic cycle forward and preventing catalyst poisoning.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Mechanistic Workflow
Figure 1: Catalytic cycle for metal-mediated protodecarboxylation of quinoline-3-carboxylic acids.
Comparative Methodological Data
The following table summarizes the quantitative parameters of each protocol to aid in selecting the appropriate method based on your scale and equipment availability.
| Method | Reagents / Catalyst | Solvent | Temperature | Time | Yield Range | Scalability |
| Microwave Cu-Catalyzed | NMP / Quinoline | 170 °C (MW) | 15 min | 80–95% | Low (MW limits) | |
| Silver-Catalyzed | DMSO | 120 °C | 2–4 h | 75–90% | Medium | |
| Thermal Extrusion | None (Neat or Solvent-based) | Diphenyl ether | ~250 °C | 2–3 h | 60–85% | High (Multi-gram) |
Experimental Protocols
Protocol A: Microwave-Assisted Copper-Catalyzed Protodecarboxylation
This protocol is ideal for rapid, small-scale synthesis and library generation, leveraging microwave irradiation for extreme kinetic efficiency[2].
Reagents:
-
2-Chloro-4-methylquinoline-3-carboxylic acid: 1.0 mmol (221.6 mg)
- : 0.05 mmol (7.2 mg, 5 mol%)
-
1,10-Phenanthroline: 0.10 mmol (18.0 mg, 10 mol%)
-
N-Methyl-2-pyrrolidone (NMP): 2.0 mL
-
Quinoline: 0.5 mL (Acts as a basic co-solvent to facilitate proton transfer)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, sequentially add the carboxylic acid substrate,
, and 1,10-phenanthroline. -
Solvation: Add NMP and quinoline. Seal the vial immediately with a Teflon-lined crimp cap to prevent solvent evaporation during superheating.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 170 °C with stirring for exactly 15 minutes.
-
Quench & Extraction: Allow the vial to cool to room temperature. Dilute the dark reaction mixture with Ethyl Acetate (EtOAc, 20 mL).
-
Self-Validating Workup: To remove the NMP and the quinoline co-solvent, wash the organic layer strictly with 1M HCl (
mL). Note: The 2-chloro-4-methylquinoline product is sufficiently electron-deficient that it will largely remain in the organic phase during a mild acid wash, whereas the unsubstituted quinoline co-solvent will partition into the aqueous phase. -
Purification: Wash with brine, dry over anhydrous
, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.
Protocol B: Silver-Catalyzed Mild Protodecarboxylation
This protocol is recommended when microwave reactors are unavailable or when scaling up slightly beyond microwave capacity, offering the mildest thermal conditions[3].
Reagents:
-
Carboxylic acid substrate: 1.0 mmol (221.6 mg)
- : 0.10 mmol (27.6 mg, 10 mol%)
-
Acetic acid (Glacial): 0.05 mmol (2.9 µL, 5 mol%)
-
Anhydrous DMSO: 5.0 mL
Step-by-Step Methodology:
-
Preparation: Charge a 25 mL round-bottom flask with the substrate and
. -
Activation: Add DMSO followed by the acetic acid. The acetic acid is critical here to prevent the stalling of the protodesilveration step.
-
Heating: Equip the flask with a reflux condenser and flush with nitrogen. Submerge in a pre-heated oil bath at 120 °C and stir vigorously for 2 to 4 hours.
-
Monitoring: Track the reaction via LC-MS until the mass peak of the starting material (
) is fully consumed. -
Filtration: Cool to room temperature, dilute with EtOAc (30 mL), and filter the mixture through a short pad of Celite to remove precipitated silver salts.
-
Workup: Wash the filtrate with distilled water (
mL) to completely partition the DMSO into the aqueous phase. Dry the organic layer over , concentrate, and isolate the product via column chromatography.
Protocol C: Classical Thermal Decarboxylation
The method of choice for multi-gram, early-development scale-up where transition metals must be avoided[1].
Reagents:
-
Carboxylic acid substrate: 5.0 mmol (1.11 g)
-
Diphenyl ether: 10 mL (approx. 10 mL per gram of substrate)
Step-by-Step Methodology:
-
Suspension: Suspend the starting material in diphenyl ether within a 50 mL two-neck round-bottom flask.
-
Apparatus Setup: Attach a reflux condenser to the main neck and a gas bubbler to the side neck to visually monitor
evolution. -
Reflux: Heat the mixture vigorously using a heating mantle to the boiling point of diphenyl ether (~259 °C).
-
Completion: Maintain reflux until gas evolution in the bubbler completely ceases (typically 2–3 hours).
-
Chromatographic Isolation: Cool to room temperature. Because diphenyl ether is difficult to remove via evaporation, load the crude reaction mixture directly onto a pre-packed silica gel column.
-
Elution: Flush the column with 100% hexanes (approx. 3-5 column volumes) until all diphenyl ether has eluted (monitor by UV on TLC). Switch the mobile phase to a Hexanes/EtOAc gradient to elute the target 2-chloro-4-methylquinoline.
Analytical Validation & Troubleshooting
To ensure the trustworthiness of your synthetic output, validate the decarboxylation using the following analytical markers:
-
Mass Spectrometry (LC-MS): The starting material exhibits an
of 222.0 (based on the isotope). Successful decarboxylation yields a distinct product peak at . -
H NMR Spectroscopy (
): The most diagnostic indicator of success is the complete disappearance of the highly deshielded carboxylic acid proton ( 13.0 ppm) and the emergence of a new aromatic singlet integrating to 1H at the C-3 position ( 7.2–7.4 ppm). -
Halogen Stability: The C-Cl bond at the 2-position is generally stable under all three protocols. However, prolonged exposure to Cu(I) at temperatures exceeding 180 °C can occasionally lead to homocoupling or degradation. Strict adherence to the 15-minute microwave limit in Protocol A prevents this side reaction.
References
-
Decarboxylation - Organic Chemistry Portal (Reference for Silver-Catalyzed Protodecarboxylation by Larrosa et al.). Source: Organic Chemistry Portal. URL:[Link]
-
Decarboxylation - Organic Chemistry Portal (Reference for Microwave-Assisted Cu-Catalyzed Protodecarboxylation by Goossen et al.). Source: Organic Chemistry Portal. URL:[Link]
Sources
Advanced One-Pot Synthesis Strategies Utilizing 2-Chloroquinoline Intermediates
Application Note & Validated Protocols
Executive Summary
The 2-chloroquinoline scaffold, particularly 2-chloroquinoline-3-carbaldehyde and 2-chloroquinoline-3-carbonitrile, serves as a highly versatile bifunctional building block in modern drug discovery. The presence of an electrophilic C2-position (activated by the adjacent nitrogen and the leaving group ability of chlorine) combined with a reactive C3-substituent (aldehyde or nitrile) makes these intermediates ideal candidates for one-pot multicomponent reactions (MCRs). This application note details field-proven, one-pot synthetic strategies—including the Passerini three-component reaction (P-3CR), Palladium-catalyzed stepwise annulations, and microwave-assisted aqueous condensations—providing researchers with self-validating protocols to construct complex, highly functionalized heterocyclic libraries.
Mechanistic Grounding: The 2-Chloroquinoline Scaffold
Optimization of the Vilsmeier-Haack Precursor Synthesis
The traditional synthesis of 2-chloroquinoline-3-carbaldehydes relies on the Vilsmeier-Haack reaction of acetanilides using a massive excess of phosphoryl chloride (
Causality in Reagent Selection: Substituting
Divergent One-Pot Functionalization
Once synthesized, the 2-chloroquinoline intermediate can be subjected to various one-pot strategies that exploit its bifunctionality without the need for intermediate purification, minimizing solvent waste and maximizing atom economy.
Fig 1. Mechanistic pathway of 2-chloroquinoline synthesis and divergent one-pot functionalization.
One-Pot Multicomponent Strategies
The Passerini Three-Component Reaction (P-3CR)
The P-3CR integrates 2-chloroquinoline-3-carbaldehyde, an isocyanide, and a carboxylic acid (such as propynoic or pentynoic acid) to yield highly functionalized
-
Solvent Causality: Initial attempts using
yield poor results due to competing solvolysis and poor stabilization of the transition state. Transitioning to a biphasic (1:1) system at room temperature provides the exact hydrophobic/hydrophilic balance needed to drive the reaction forward, yielding alkyne-2-chloroquinolines in 40–65% yields[3],[4]. The retention of the terminal alkyne is critical, as it serves as a bioorthogonal handle for downstream click-chemistry functionalization[4].
Palladium-Catalyzed Stepwise Annulation
Using 2-chloroquinoline-3-carbonitrile, a one-pot stepwise Sonogashira coupling followed by annulation can synthesize benzo[b][1,6]naphthyridines[5].
-
Nucleophile Causality: After the initial Pd-catalyzed coupling with an alkyne, sodium sulfide (
) is introduced. As a soft nucleophile, exhibits an unusual and highly specific regioselectivity: it preferentially attacks the carbon of the nitrile group rather than the C–C triple bond, dictating the precise architecture of the resulting sulfur-substituted heterocycle[5].
Microwave-Assisted Aqueous Condensation
For the synthesis of pyrazolo[3,4-b]quinolines (potent anti-inflammatory agents), green chemistry principles can be applied by utilizing water as the sole solvent under microwave (MW) irradiation[6],[7].
-
Thermodynamic Causality: Boiling water under microwave irradiation behaves as a pseudo-hydrophobic medium. This unique physical state helps form a homogeneous mass with the highly organic 2-chloroquinoline substrates, drastically accelerating the reaction kinetics while entirely bypassing the need for toxic organic solvents like ethanol or the formation of intermediate Schiff base impurities[7].
Quantitative Data & Yield Analysis
The following table summarizes the comparative metrics of the discussed one-pot strategies, providing a benchmark for expected experimental outcomes.
| Synthesis Strategy | Key Reactants | Catalyst / Solvent System | Temp & Time | Expected Yield | Primary Advantage |
| Passerini 3CR | Aldehyde, Alkyne-acid, Isocyanide | None / | RT, 8 h | 40–65% | Mild conditions; retains terminal alkyne for post-transformations. |
| Pd-Annulation | Carbonitrile, Alkyne, | 80 °C, 3.5 h | 73–85% | Avoids intermediate chromatography; high regioselectivity. | |
| MW Condensation | Aldehyde, Hydrazine derivatives | None / | MW, Minutes | >80% | True green chemistry; eliminates Schiff base impurities. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Researchers must verify intermediate checkpoints before proceeding to subsequent steps.
Protocol A: Optimized Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde
-
Preparation: In a round-bottom flask, dissolve the corresponding acetanilide (1.0 equivalent) in N,N-dimethylformamide (3.0 equivalents)[2].
-
Activation: Slowly add phosphorus pentachloride (
, 4.5 equivalents) portion-wise under a nitrogen atmosphere to control the exothermic generation of [2]. -
Cyclization: Heat the mixture to 100 °C and stir continuously for exactly 4 hours[2],[1].
-
Quenching & Isolation: Cool the reaction to room temperature and pour it slowly over crushed ice. Filter the resulting precipitate, wash extensively with cold water, and dry under a vacuum.
-
Validation Checkpoint: Confirm product formation via melting point analysis and
NMR (look for the distinct aldehyde proton singlet near 10.5 ppm).
Protocol B: One-Pot Passerini Reaction (P-3CR)
-
Reagent Assembly: In a 10 mL sealed vial, combine 2-chloroquinoline-3-carboxaldehyde (0.365 mmol, 1.0 eq), propynoic acid (0.365 mmol, 1.0 eq), and the selected isocyanide (0.365 mmol, 1.0 eq)[3],[4].
-
Biphasic Solvation: Add a 1:1 mixture of
to dissolve the reagents[3]. -
Reaction: Stir the mixture vigorously at room temperature for 8 hours[3].
-
Purification: Remove the solvent under reduced pressure to dryness. Purify the crude residue via silica-gel flash column chromatography (hexanes/ethyl acetate gradient)[3],[4].
-
Validation Checkpoint: TLC monitoring under UV (254 nm) should show the complete consumption of the starting aldehyde.
NMR must confirm the presence of the -acyloxy carboxamide backbone[4].
Fig 2. Self-validating workflow for the One-Pot Passerini 3CR strategy.
Protocol C: Pd-Catalyzed Stepwise Annulation
-
Sonogashira Coupling: To a Schlenk tube under an
atmosphere, add 2-chloroquinoline-3-carbonitrile (0.50 mmol), the terminal alkyne (0.60 mmol), (5 mol %), (10 mol %), and (2.0 equivalents) in anhydrous acetonitrile[5]. -
Heating: Stir the mixture at 80 °C for 3 hours[5].
-
In Situ Annulation: Without isolating the intermediate, add sodium sulfide (
) directly to the reaction vessel. Continue stirring at 80 °C for an additional 15–40 minutes[5]. -
Workup: Cool the mixture, dilute with ethyl acetate, wash with brine, dry over anhydrous
, and concentrate. Purify via column chromatography. -
Validation Checkpoint: The disappearance of the nitrile peak (~2220
) in FTIR and the structural confirmation of the benzo[b][1,6]naphthyridine core via NMR.
References
-
A versatile approach for one-pot synthesis of hybridized quinolines linked to fused N-containing heterocycles in water - PubMed. Molecular Diversity. 6
-
Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride - Taylor & Francis Group - Figshare. Synthetic Communications. 2
-
Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction - MDPI. Proceedings. 3
-
Full article: Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride - Taylor & Francis. Synthetic Communications. 1
-
MICROWAVE ASSISTED ONE POT SYNTHESIS OF SOME PYRAZOLE DERIVATIVES AS A SAFER ANTI-INFLAMMATORY AND ANALGESIC AGENTS. Acta Poloniae Pharmaceutica. 7
-
Pd-Catalyzed One-Pot Stepwise Synthesis of Benzo[b][1,6]naphthyridines from 2-Chloroquinoline-3-carbonitriles Using Sulfur and Amines As Nucleophiles. The Journal of Organic Chemistry - ACS Publications. 5
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A versatile approach for one-pot synthesis of hybridized quinolines linked to fused N-containing heterocycles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-methylquinoline-3-carboxylic acid
Case ID: #QSY-2024-CMQC Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting Guide
Executive Summary & Pathway Overview
User Query: "How do I improve the yield of 2-Chloro-4-methylquinoline-3-carboxylic acid? I am experiencing low conversion during chlorination and loss of the halogen during hydrolysis."
Technical Assessment: The synthesis of 2-Chloro-4-methylquinoline-3-carboxylic acid involves three critical stages. The most common failure points are moisture contamination during the POCl₃ chlorination (Step 2) and nucleophilic aromatic substitution (SₙAr) during the ester hydrolysis (Step 3), where the chlorine atom is accidentally displaced by a hydroxyl group, reverting the product to its precursor.
The Optimized Synthetic Pathway
The following workflow represents the "Golden Route" for maximum yield, minimizing side reactions.
Figure 1: Optimized synthetic workflow. Note the specific use of Acid Hydrolysis in Step 3 to preserve the chlorine atom.
Critical Process Modules & Troubleshooting
Module A: The Chlorination Crisis (Step 2)
Reaction: Conversion of the 2-hydroxy (tautomer of 2-oxo) intermediate to the 2-chloro analog using Phosphorus Oxychloride (POCl₃).
Common Failure Mode: Incomplete conversion or formation of pyrophosphoric acid tars.
| Parameter | Optimized Condition | Technical Rationale |
| Reagent Quality | Freshly distilled POCl₃ | POCl₃ hydrolyzes to phosphoric acid upon exposure to air, which deactivates the reagent and creates viscous tars that trap product. |
| Stoichiometry | 5.0 - 8.0 Equivalents | Excess POCl₃ acts as both reagent and solvent, ensuring the Vilsmeier-type intermediate remains soluble. |
| Temperature | Reflux (105-110°C) | Reaction is endothermic. Lower temperatures result in "pseudodimer" formation (phosphorylated intermediates that fail to cleave). |
| Quenching | Pour onto Crushed Ice | DANGER: Highly exothermic. Slow addition to ice prevents thermal runaway and vaporization of HCl. |
Troubleshooting Q&A:
-
Q: My reaction mixture turned into a black solid that I can't stir. Why?
-
A: This is "tarring" caused by moisture or insufficient solvent volume. Ensure your starting material is completely dry (lyophilize if necessary). If the mixture is too viscous, you can add a co-solvent like sulfolane or acetonitrile , but neat POCl₃ is preferred for yield.
-
-
Q: Can I use Thionyl Chloride (SOCl₂) instead?
Module B: The Hydrolysis Hazard (Step 3)
Reaction: Hydrolysis of the ethyl ester to the free carboxylic acid.[3]
The "Death Trap": Using standard basic hydrolysis (NaOH/Reflux).
-
Mechanism of Failure: The 2-chloro position on a quinoline ring is electron-deficient. In the presence of strong nucleophiles (OH⁻) and heat, it undergoes Nucleophilic Aromatic Substitution (SₙAr) , replacing the Chlorine with a Hydroxyl group. You will isolate the starting material of Step 2, not your target.
The Solution: Acidic Hydrolysis To preserve the halogen, you must use an acidic medium which does not attack the 2-chloro position.
Protocol (Acid Method):
-
Dissolve Ethyl 2-chloro-4-methylquinoline-3-carboxylate in Glacial Acetic Acid (10 vol).
-
Add Water (5 vol) and Conc. Sulfuric Acid (2-3 vol).
-
Heat to reflux (approx. 100-110°C) for 1-3 hours. Monitor by TLC.[4][5]
-
Cool to room temperature; pour into ice water.
-
The product should precipitate as a solid. Filter and wash with cold water.
Protocol (Mild Basic Method - Only if Acid Fails): If you must use base (e.g., acid-sensitive functional groups present), use Lithium Hydroxide (LiOH) in THF/Water at Room Temperature .
-
Why: LiOH is milder, and low temperature prevents the activation energy required for the SₙAr side reaction.
Diagnostic Decision Tree
Use this flowchart to diagnose low yields in your specific batch.
Figure 2: Troubleshooting logic for yield improvement.
Frequently Asked Questions (FAQs)
Q: Can I use DMF as a catalyst in the POCl₃ step? A: Yes. Adding a catalytic amount of DMF (Dimethylformamide) forms the Vilsmeier-Haack reagent in situ. This is a more potent electrophile than POCl₃ alone and can accelerate the reaction. However, use it sparingly (cat. 1-5 mol%), as excess DMF can sometimes lead to formylation at other activated positions, though this is less likely with the 3-carboxyl group blocking the position.
Q: How do I remove residual phosphorus smell/impurities? A: After quenching the POCl₃ reaction, ensure the aqueous layer is neutralized to pH 7-8 using Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide during the workup. This helps hydrolyze any remaining phosphoryl chlorides into water-soluble phosphates, which are washed away.
Q: My product purity is low after hydrolysis. How do I purify it? A: 2-Chloro-quinoline-3-carboxylic acids can often be recrystallized from Acetonitrile or Ethanol . Avoid recrystallization from high-boiling basic solvents (like Pyridine) to prevent degradation.
References
- Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981.
-
Ukrainets, I. V., et al. "Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester."[6] Chemistry of Heterocyclic Compounds, 2005. Link (Discusses the specific chlorination of the hydroxy-ester precursor).
-
BenchChem Technical Support. "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." Link (Troubleshooting POCl₃ reactions and tar formation).
-
Organic Syntheses. "7-Chloro-4-hydroxy-3-quinolinecarboxylic acid." Org.[7][8][9] Synth. 1947, 27, 13. Link (Classic protocol for quinoline carboxylic acid synthesis via acid hydrolysis).
-
Beilstein Journal of Organic Chemistry. "Cyclopropanation–ring expansion of 3-chloroindoles... synthesis of 4-quinolone-3-carboxylic acid."[5] Beilstein J. Org.[5] Chem. 2019. Link (Modern verification of hydrolysis conditions).
Sources
- 1. sciforum.net [sciforum.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
recrystallization solvents for 2-chloro-quinoline carboxylic acid derivatives
Welcome to the Technical Support Center for Heterocyclic Chemistry. Ticket ID: #Qzn-Cl-3COOH-Recryst Subject: Optimization of Recrystallization Solvents for 2-Chloroquinoline-3-Carboxylic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Purifying 2-chloroquinoline-3-carboxylic acid and its derivatives presents a specific chemo-selective challenge: balancing the solubility of the polar carboxylic acid moiety against the lability of the C2-chlorine atom.[1]
The 2-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) , particularly hydrolysis to the thermodynamically stable 2-quinolone (2-hydroxyquinoline) analog.[1][2] This guide prioritizes solvents that minimize thermal solvolysis while maximizing impurity rejection.[1]
Part 1: Solvent Selection Matrix
The following matrix categorizes solvents based on Dielectric Constant (
| Solvent System | Polarity Index | Primary Use Case | Risk Factor | Technical Notes |
| Acetonitrile (MeCN) | 5.8 | Gold Standard. General recrystallization of the free acid and esters.[1] | Low | Excellent for avoiding solvolysis.[1] Dissolves the acid at reflux; crystallizes well upon cooling.[1] |
| Ethyl Acetate (EtOAc) | 4.4 | Esters & Aldehyde precursors.[1][2] | Low | Ideal for 2-chloroquinoline-3-carbaldehyde or methyl/ethyl esters.[1] Often requires a non-polar anti-solvent (Hexane).[1][2] |
| Ethanol (EtOH) | 5.2 | Free acids (high polarity).[1][2] | Medium | Warning: Prolonged reflux can lead to ethoxy-substitution (SNAr) at C2 position.[1][2] Use minimal heating time. |
| DMF / Water | 36.7 / 80 | Highly insoluble derivatives.[1][2] | High | Critical: High boiling point promotes hydrolysis to 2-quinolone.[1] Use only if MeCN fails. |
| Glacial Acetic Acid | 6.2 | Traditional quinoline purification.[1][2] | Severe | NOT RECOMMENDED for 2-chloro derivatives.[1][2] Promotes acid-catalyzed hydrolysis to 2-hydroxyquinoline [1].[1] |
Part 2: Interactive Troubleshooting (FAQs)
Q1: "My product is 'oiling out' instead of crystallizing. How do I fix this?"
Diagnosis: The solvent polarity gap between your solute and the solvent is too wide, or the temperature drop is too rapid.[1] Protocol: The "Limping" Crystallization Method.[1][2]
-
Dissolve the crude oil in the minimum amount of hot Acetonitrile .[1]
-
Add Ethyl Acetate dropwise until slight turbidity persists at reflux.
-
Add 1-2 drops of Acetonitrile to clear the solution.[1]
-
Seeding: Add a micro-spatula of pure seed crystal (if available) at 40°C.
-
Cool slowly to Room Temperature (RT) over 2 hours, then to 0°C.
Q2: "I see a new spot on TLC with a lower Rf value after recrystallization."
Diagnosis: You have likely hydrolyzed the C2-chloride to a hydroxyl group, forming 2-oxo-1,2-dihydroquinoline-3-carboxylic acid .[1] Mechanism: The electron-deficient quinoline ring activates the C2-Cl bond.[1] Water (even atmospheric moisture) or alcohols at high temperatures can displace the chloride.[1][2] Solution:
-
Switch to anhydrous Acetonitrile .
-
Avoid acidic solvents (Acetic acid) or basic conditions during heating.[1][2]
-
Verify identity via melting point; the 2-oxo impurity typically has a much higher MP (>250°C) than the 2-chloro derivative (~200°C decomp).[1][2]
Q3: "The solid is too impure even after recrystallization. Is there a chemical alternative?"
Diagnosis: Co-precipitation of non-acidic impurities.[1][2] Protocol: Acid-Base Reprecipitation (The "Chemical Filter").
-
Dissolve crude solid in 5% aqueous NaHCO3 (The acid dissolves; non-acidic impurities remain solid).
-
Cool filtrate to 0°C.
-
Slowly acidify with 1N HCl to pH 3-4.
-
Collect the precipitate.[1][3][4] Then recrystallize this semi-pure solid from Acetonitrile.
Part 3: Decision Logic & Workflow
The following diagrams visualize the decision-making process for solvent selection and the chemical risks involved.
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on derivative type and solubility, prioritizing stability.
Figure 2: The Hydrolysis Trap (Impurity Formation)[1][2]
Caption: The primary degradation pathway.[1][2] The 2-chloro position is activated toward nucleophilic attack, converting the desired product into the 2-quinolone impurity.[1]
Part 4: Standard Operating Procedure (SOP)
Protocol: Recrystallization of 2-Chloroquinoline-3-Carboxylic Acid from Acetonitrile
-
Preparation: Place 1.0 g of crude material in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add 10 mL of Acetonitrile (HPLC Grade) .
-
Heating: Heat the mixture to reflux (82°C) with stirring.
-
Checkpoint: If the solid does not dissolve, add more MeCN in 2 mL increments.[1] Do not exceed 30 volumes (30 mL).
-
-
Hot Filtration (Optional): If insoluble black specks remain, filter rapidly through a pre-warmed glass frit or a fluted filter paper.[1][2]
-
Crystallization: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature over 2 hours.
-
Finishing: Once at RT, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with 2 mL of cold Acetonitrile.
-
Drying: Dry in a vacuum oven at 45°C for 4 hours.
References
-
Meth-Cohn, O., Narhe, B., & Tarnowski, B. (1981).[1][5] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][6] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1]
-
Bhat, H. R., et al. (2013).[1][2] Synthesis and Biological Evaluation of Some New 2-Chloro-3-Formyl Quinoline Derivatives. Arabian Journal of Chemistry.
-
Muscia, G. C., et al. (2011).[1][2] Ultrasound-assisted synthesis of 2-chloro-3-formylquinolines. Ultrasonics Sonochemistry, 18(1), 233-238.[1]
Sources
- 1. 2-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 847163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 4. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 5. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
overcoming steric hindrance in 4-methyl substituted quinolines
Technical Support Center: 4-Methylquinoline Functionalization
Subject: Overcoming Steric & Electronic Barriers in 4-Methyl Substituted Quinolines Ticket ID: #Q4-ME-STERIC-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The "Peri-Effect" Challenge
Welcome to the technical guide for 4-methylquinoline (4-MQ). Users typically encounter failure modes here not just because of simple steric bulk, but due to the C4-Methyl / C5-Proton "Peri-Interaction."
Unlike 2-methylquinoline, where the methyl group is relatively accessible, the 4-methyl group is wedged against the C5 proton of the benzene ring. This creates a "steric fortress" that shields the C3 and C5 positions and electronically deactivates the methyl group itself.
This guide is structured to troubleshoot three specific failure points:
-
Benzylic Inertness: Inability to oxidize/halogenate the methyl group.
-
Coupling Failure: Low yields in Pd/Ni-catalyzed reactions at C3 or C5.
-
Regioselectivity Loss: Poor control in C-H activation or Minisci reactions.
Module 1: Troubleshooting Benzylic Functionalization
Issue: Standard benzylic bromination (NBS/AIBN) or oxidation (KMnO4) yields are <20% or result in recovered starting material.
Root Cause: The 4-methyl protons are less acidic than those at the 2-position. Furthermore, the peri-interaction with C5-H prevents the optimal orbital alignment required for radical abstraction or enolization.
Protocol A: Selenium Dioxide Oxidation (The Riley Fix)
When standard oxidants fail, Selenium Dioxide (SeO2) is the gold standard for 4-MQ because it operates via an ene-type mechanism that is less sensitive to the peri-steric clash.
Step-by-Step Protocol:
-
Setup: In a sealed tube or reflux condenser setup, dissolve 4-MQ (1.0 equiv) in 1,4-dioxane (wet, containing 2% water). Note: Water is critical to hydrolyze the intermediate selenite ester.
-
Reagent: Add SeO2 (1.2 – 1.5 equiv).
-
Activation: Heat to 80–100°C for 4–12 hours.
-
Visual Check: The reaction mixture should turn from colorless/yellow to black (precipitation of Se metal).
-
-
Workup: Filter through a Celite pad while hot (Se metal re-aggregates upon cooling, clogging filters).
-
Purification: The aldehyde product is often prone to over-oxidation; purify immediately via flash chromatography (EtOAc/Hexane).
Protocol B: Hypervalent Iodine (Metal-Free Alternative)
For pharmaceutical applications requiring low metal residuals (ppm limits), use PIDA (Phenyliodine(III) diacetate).
-
Conditions: 4-MQ (1 equiv), PIDA (4 equiv), and NaN3 (catalytic) in MeCN at 80°C.
-
Mechanism: Radical cation generation that bypasses the geometric constraints of anionic enolization.
Module 2: Overcoming Steric Hindrance in Cross-Coupling
Issue: Suzuki or Buchwald-Hartwig coupling at C3-Halogen or C5-Halogen positions fails (0% conversion) despite using Pd(PPh3)4.
Root Cause: The "Cone Angle" problem. Standard phosphine ligands (PPh3, dppf) are too bulky to fit into the crowded C3/C5 pocket created by the C4-Methyl group. You need ligands that are bulky remotely but streamlined near the metal center, or extremely active "throw-away" ligands.
Decision Matrix: Ligand Selection
Figure 1: Ligand selection strategy based on the specific steric environment relative to the 4-methyl group.
Recommended Protocol: The "SPhos" System
For coupling a boronic acid to 3-bromo-4-methylquinoline:
-
Catalyst Pre-formation: Do not mix in situ if possible. Use Pd(OAc)2 (2 mol%) + SPhos (4 mol%) . Stir in solvent for 5 mins under Argon until the solution turns yellow/orange (active L2Pd(0) species).
-
Base: Use K3PO4 (3.0 equiv) . Why? Carbonate bases often release CO2 which can stall the reaction in sealed vials; Phosphate is robust and aids solubility.
-
Solvent: n-Butanol or Toluene/Water (10:1) . The high boiling point is necessary to overcome the activation energy barrier imposed by sterics.
-
Temperature: 100–110°C. Warning: Do not exceed 120°C as 4-methylquinolines can undergo thermal dimerization.
Module 3: Regioselective C-H Functionalization (Minisci)
Issue: Radical alkylation (Minisci reaction) yields a mixture of C2 and N-oxide side products, or fails to react.
Root Cause: The Minisci reaction targets the most electron-deficient position. In 4-MQ, C2 is the primary target. However, if C2 is blocked or if you desire C8/C5 functionalization, the 4-methyl group exerts "remote" electronic influence.
The "N-Oxide" Activation Strategy
To bypass direct steric hindrance, convert 4-MQ to its N-oxide (4-MQNO). This changes the hybridization and allows for "Reissert-Henze" type functionalization.
Protocol:
-
Oxidation: Treat 4-MQ with m-CPBA (1.2 equiv) in DCM at 0°C -> RT.
-
QC Check: Monitor by TLC. N-oxides are significantly more polar (lower Rf) than the parent quinoline.
-
-
Functionalization (Cyanation example):
Electrochemical Minisci (Green Method)
For alkylating C2 directly without metal oxidants (AgNO3):
-
Setup: Undivided cell, Graphite (+) and Platinum (-) electrodes.
-
Electrolyte: LiClO4 or Bu4NPF6 in MeCN/H2O/TFA.
-
Reagent: Alkyl carboxylic acid (source of radical via decarboxylation).[9]
-
Advantage: The electric field helps orient the dipole of the 4-MQ, often enhancing C2 selectivity over side reactions.
FAQ: Common Troubleshooting
Q: My 4-methylquinoline starting material is not dissolving in the coupling solvent. A: 4-substituted quinolines have high lattice energy. Avoid pure non-polar solvents (Hexane/Toluene). Use solvent mixtures like Toluene/Isopropanol (4:1) or DMF . If using DMF, ensure it is degassed thoroughly, as dissolved O2 kills the active Pd-catalyst faster in polar solvents.
Q: I see a "black mirror" on my flask walls during cross-coupling. A: This is "Palladium Black" – the catalyst has decomposed (aggregated) before the reaction finished.
-
Fix 1: Add more ligand (increase L:Pd ratio to 3:1).
-
Fix 2: Your reaction is too hot/slow. Add the catalyst after the mixture reaches 60°C to prevent low-temp decomposition.
Q: Can I functionalize the C5 position directly via C-H activation? A: Extremely difficult due to the peri-methyl group. You must use a Directing Group (DG) at C4.
-
Strategy: Oxidize 4-Me to 4-COOH -> Convert to Amide (DG) -> Use Pd(OAc)2 to direct C5 activation.
References
-
Benzylic Oxidation (PIDA/Hypervalent Iodine)
-
Title: Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes.[5]
- Source:Asian Journal of Organic Chemistry (via ResearchG
-
Link:
-
-
Steric Ligand Design (Ni/Pd Coupling)
-
Minisci Regioselectivity
- Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applicable to Quinolines).
- Source:Journal of the American Chemical Society.
-
Link:
-
Buchwald-Hartwig on Hindered Systems
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.princeton.edu [chemistry.princeton.edu]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solubilization Strategies for 2-Chloro-4-methylquinoline-3-carboxylic Acid
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated quinoline derivatives. 2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2) presents a classic biopharmaceutical challenge: it is a highly lipophilic, rigid aromatic system with complex, pH-dependent ionization behavior.
This guide provides mechanistically grounded troubleshooting steps and validated protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.
Section 1: Physicochemical Profiling & Causality
To formulate this compound effectively, we must first understand the molecular forces dictating its behavior in solution[1].
Table 1: Physicochemical Properties & Formulation Implications
| Property | Estimated Value | Mechanistic Implication for Solubility |
| Molecular Weight | 221.64 g/mol | Small molecule, but the highly rigid planar structure promotes strong intermolecular crystal packing, resisting aqueous solvation. |
| LogP (Lipophilicity) | ~2.5 - 3.5 | High hydrophobicity. Poorly soluble in neutral water; requires organic cosolvents, surfactants, or salt formation for stable dispersion. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Ionizes to a highly soluble carboxylate anion at pH > 6.0. |
| pKa (Quinoline Nitrogen) | < 1.0 | The strongly electron-withdrawing 2-chloro group strips electron density from the nitrogen, rendering it non-basic under physiological conditions[2]. |
The Causality of the 2-Chloro Substituent: In standard quinolines, the ring nitrogen acts as a weak base (pKa ~4.5), allowing researchers to form hydrochloride salts to boost aqueous solubility[1]. However, the inductive electron withdrawal from the adjacent 2-chloro group in our target compound drastically reduces this basicity[2]. Consequently, attempting to dissolve this compound in acidic media or form an HCl salt will fail. Solubilization must rely entirely on the deprotonation of the carboxylic acid at elevated pH or the use of lipophilic disruption strategies.
Section 2: Troubleshooting FAQs
Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it 1:1000 into my pH 7.4 cell culture media, it immediately turns cloudy. Why? A1: You are observing "solvent-shift precipitation"[3][4]. When a concentrated DMSO stock is introduced into an aqueous environment, the DMSO diffuses into the bulk water much faster than the hydrophobic 2-chloro-4-methylquinoline-3-carboxylic acid can undergo stable solvation. This creates localized zones of extreme supersaturation, causing the compound to spontaneously nucleate and crash out as micro-crystals or amorphous aggregates[5]. To prevent this, you must use an intermediate dilution step and ensure rapid mechanical dispersion (see Protocol B).
Q2: My assay buffer looks clear after adding the DMSO stock, but my IC50 values are highly variable. Could solubility still be the issue? A2: Yes. The compound may have formed nano-precipitates that are invisible to the naked eye but still deplete the bioavailable concentration of the drug—a common artifact in high-throughput screening[6]. You can self-validate the true solubility of your final assay buffer by checking for the Tyndall effect (shining a laser pointer through the tube to detect light scattering) or by using nephelometry[7]. If the beam path is visible, you have colloidal aggregates, not a true solution[8].
Q3: Can I use cyclodextrins to formulate this for oral gavage (PO) in mice?
A3: Yes. The planar, hydrophobic quinoline core is an excellent candidate for inclusion complexes with
Section 3: Validated Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Aqueous Sodium Salt Stock
Rationale: By converting the carboxylic acid to a sodium salt in situ, we bypass the need for organic solvents, making this ideal for sensitive in vivo IV injections.
-
Weighing : Accurately weigh 22.16 mg of 2-Chloro-4-methylquinoline-3-carboxylic acid into a sterile glass vial.
-
Suspension : Add 9.5 mL of sterile, distilled water. The compound will remain as a visible suspension.
-
Titration : Slowly add 0.1 M NaOH dropwise while stirring vigorously. Monitor the pH continuously.
-
Dissolution : As the pH approaches 7.5 - 8.0, the carboxylic acid will deprotonate, and the suspension will clear. Crucial: Do not exceed pH 8.5 to avoid downstream buffer incompatibility.
-
Volume Adjustment : Once completely clear, adjust the final volume to exactly 10.0 mL with water.
-
Self-Validation : Centrifuge the solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm the concentration remains at 10 mM (ensuring no invisible pellet formed).
Protocol B: Step-Wise DMSO Dilution for Cell Culture (Avoiding Solvent-Shift)
Rationale: Mitigates rapid solvent diffusion to prevent localized supersaturation[4].
-
Stock Preparation : Prepare a 10 mM stock in anhydrous, high-purity DMSO.
-
Pre-warming : Pre-warm your target cell culture media (e.g., DMEM with 10% FBS) to 37°C. The thermal energy increases the kinetic solubility limit.
-
Vortexing : Place the tube containing 9.9 mL of the pre-warmed media on a vortex mixer at medium speed.
-
Dropwise Addition : While vortexing, use a micropipette to add 10 µL of the DMSO stock directly into the center of the vortex (avoiding the plastic walls).
-
Self-Validation : Shine a 532 nm (green) laser pointer through the tube in a dark room. A lack of beam scattering (negative Tyndall effect) confirms a true solution[8]. Final concentration: 10 µM (0.1% DMSO).
Section 4: Formulation Decision Workflow
Decision matrix for solubilizing 2-Chloro-4-methylquinoline-3-carboxylic acid.
References
1.[1] Carvajal, M. T., & Yalkowsky, S. H. (2019). "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." AAPS PharmSciTech (PubMed). 1 2.[2] ACS Publications. (2024). "Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid." American Chemical Society. 2 3.[3] BenchChem. (2025). "Troubleshooting quinagolide solubility issues in aqueous solutions." BenchChem Tech Support. 3 4.[4] BenchChem. (2025). "Troubleshooting solubility issues of Benidipine in aqueous solutions for in vitro studies." BenchChem Tech Support. 4 5.[7] Cole, T., & Fortaner Torrent, S. (2023). "Solubility Determination of Chemicals by Nephelometry." JRC Publications Repository. 7 6.[5] ResearchGate. (2025). "High throughput solubility measurement with automated polarized light microscopy analysis." ResearchGate. 5 7.[6] ResearchGate. (2025). "In Silico Prediction of Aqueous Solubility: The Solubility Challenge." ResearchGate. 6 8.[8] NREL/Publications. (2023). "Bioinspired stability enhancement in deuterium-substituted organic–inorganic hybrid perovskite solar cells." Publications. 8
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. docs.nrel.gov [docs.nrel.gov]
removing impurities from crude 2-Chloro-4-methylquinoline-3-carboxylic acid
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Purification Protocols for Crude 2-Chloro-4-methylquinoline-3-carboxylic acid
This guide addresses the purification of 2-Chloro-4-methylquinoline-3-carboxylic acid , a critical intermediate often synthesized via the Vilsmeier-Haack (Meth-Cohn) cyclization or oxidative chlorination pathways.
The presence of the 2-chloro substituent adjacent to the ring nitrogen creates a specific chemical vulnerability: hydrolytic lability . The chlorine atom is activated for nucleophilic displacement, making the formation of the 2-hydroxy (2-oxo) impurity the most common failure mode during purification.
Part 1: Diagnostic Triage
"What is wrong with my batch?"
Before attempting purification, identify the dominant impurity profile.[1][2]
| Observation | Probable Impurity | Cause |
| Deep Yellow/Orange Solid (High MP >280°C) | 2-Hydroxy-4-methylquinoline-3-COOH (exists as 2-quinolone tautomer) | Hydrolysis of the 2-Cl bond due to high temperature or high pH during workup. |
| Gummy/Tarry Residue | Oligomers / Vilsmeier Salts | Incomplete quenching of POCl₃ or polymerization of aniline precursors. |
| Beige Solid (Lower MP) | 2,4-Dichloro derivative | Over-chlorination (if starting from 4-hydroxy precursor).[2] |
| Yield Loss (Gas evolution) | 4-methyl-2-chloroquinoline | Decarboxylation caused by excessive heating (>100°C) in acidic media. |
Part 2: Purification Protocols
Do not use standard "boil and cool" recrystallization blindly.[1] The lability of the C2-Chlorine requires specific handling.
Protocol A: The "Solubility Switch" (Best for removing 2-Hydroxy Impurity)
Logic: The target molecule (2-Chloro) is significantly more lipophilic than its hydrolyzed byproduct (2-Hydroxy/2-Oxo). The 2-Oxo impurity forms a strong hydrogen-bonded lattice that is insoluble in chlorinated solvents, whereas the 2-Chloro target is soluble.
Reagents: Dichloromethane (DCM) or Chloroform, Anhydrous Na₂SO₄.[1][2]
-
Dry the Crude: Ensure the crude solid is completely dry.[1] Water interferes with this separation.[1][2]
-
Dissolution: Suspend the crude solid in DCM (10 mL per gram of solid) at room temperature.
-
Agitation: Stir vigorously for 15–20 minutes. Do NOT heat to reflux (avoids decarboxylation).[1][2]
-
Filtration: Filter the suspension through a sintered glass funnel.
-
The Solid (Filter Cake): This is predominantly the 2-Hydroxy impurity and inorganic salts. Discard (or save for analysis).
-
The Filtrate: Contains your target 2-Chloro-4-methylquinoline-3-carboxylic acid .
-
-
Recovery: Dry the filtrate over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure (keep bath <40°C).
Protocol B: The "Cold Base" Reprecipitation (Best for removing Non-Acidic Tars)
Logic: This exploits the acidity of the carboxylic acid. Crucial Warning: You must use a weak base (NaHCO₃) and keep it cold.[1][2] Strong bases (NaOH) or heat will instantly hydrolyze the 2-Cl to 2-OH.
Reagents: Saturated NaHCO₃ solution, 1N HCl, pH paper.
-
Dissolution: Add the crude solid to ice-cold saturated NaHCO₃ . Stir for 30 minutes.
-
Filtration: Filter off the insoluble material.[1][2] The filtrate should be clear to pale yellow.[1]
-
Acidification: Place the filtrate in an ice bath. Slowly add 1N HCl dropwise with stirring.
-
Collection: A white to pale-cream precipitate will form. Filter immediately, wash with ice-cold water, and dry in a vacuum desiccator over P₂O₅.
Protocol C: Recrystallization (Polishing)
If HPLC purity is still <98% after Protocol A or B, use recrystallization.[1]
-
Solvent: Glacial Acetic Acid (most effective) or Acetonitrile.[1][2]
-
Method: Dissolve at 80°C (do not boil prolonged). Cool slowly to room temperature.
-
Note: Avoid Ethanol/Methanol if possible, as nucleophilic attack by the solvent (solvolysis) can replace the Chlorine with an Alkoxy group at high temperatures.[1]
Part 3: Technical Visualization[1][3]
Workflow Decision Tree
Caption: Decision matrix for selecting the correct purification protocol based on impurity type.
The Hydrolysis Trap (Mechanism of Failure)
Caption: The chemical pathway of the most common purification failure (Hydrolysis).
Part 4: Troubleshooting FAQs
Q: My product turned into a rock-hard yellow solid that won't dissolve in DCM. What happened? A: You likely hydrolyzed the product to the 2-quinolone (2-hydroxy) form. This happens if you heated the reaction mixture too long with water or used a strong base during workup.[1] The 2-quinolone has strong intermolecular hydrogen bonding (dimers), making it insoluble in non-polar solvents and raising the melting point drastically.[1] This transformation is generally irreversible for purification purposes; you must re-chlorinate with POCl₃ to recover the material.[1]
Q: Can I use Ethanol for recrystallization? A: Proceed with caution. While ethanol is a common solvent, the 2-position chlorine is reactive .[1][2] Refluxing in ethanol can lead to 2-ethoxy-4-methylquinoline-3-carboxylic acid via nucleophilic aromatic substitution (SNAr), especially if traces of acid/base catalyst are present. Acetonitrile or Glacial Acetic Acid are safer alternatives.[1][2]
Q: I see a new spot on TLC after drying the product in the oven. It's less polar. A: You likely decarboxylated the product. Quinoline-3-carboxylic acids are prone to thermal decarboxylation, yielding 2-chloro-4-methylquinoline. Drying should be done under vacuum at moderate temperatures (<50°C), never in a standard oven at >100°C.[1]
Q: Why do you recommend NaHCO₃ instead of NaOH? A: NaOH is a strong nucleophile (OH⁻).[1][2] Even at room temperature, concentrated NaOH can attack the C2-Chlorine bond.[1] NaHCO₃ provides enough basicity to deprotonate the carboxylic acid (pKa ~4–5) without generating a high concentration of nucleophilic hydroxide ions, preserving the C-Cl bond.[2]
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1][2]
-
Ukrainets, I. V., et al. (2012).[1][2] 2-Chloro-4-hydroxy- and 4-chloro-2-oxoquinoline-3-carboxylic acids.[3] Chemistry of Heterocyclic Compounds. (Discusses the stability and decarboxylation risks of these analogs).
-
Kidwai, M., et al. (2000).[1][2] Microwave Assisted Synthesis of Novel 2-Chloroquinoline-3-carbaldehyde Derivatives. Synthetic Communications, 30(24), 4479-4488.[1][2] (Provides context on the lability of the 2-Cl bond).
Sources
Technical Support Center: Stability of 2-Chloro-4-methylquinoline-3-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylquinoline-3-carboxylic acid. It addresses common stability issues encountered under basic conditions, offering troubleshooting advice and validated experimental protocols to ensure the integrity and reproducibility of your results.
Overview of Chemical Stability
2-Chloro-4-methylquinoline-3-carboxylic acid is a versatile intermediate in organic synthesis. However, its structure contains two key functional groups susceptible to degradation, particularly in basic environments: the chloro group at the C2 position and the carboxylic acid at the C3 position. The electron-deficient quinoline ring system makes the C2 position highly activated towards nucleophilic substitution.[1][2] Understanding these liabilities is critical for designing robust experimental conditions, preparing stable formulations, and interpreting analytical data.
The two primary degradation pathways under basic conditions are:
-
Hydrolysis: Nucleophilic substitution of the C2-chloro group by a hydroxide ion to form 2-hydroxy-4-methylquinoline-3-carboxylic acid.
-
Decarboxylation: Loss of carbon dioxide from the C3-carboxylic acid group, a reaction that can be promoted by heat.[3]
This guide will explore these pathways in detail through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Chloro-4-methylquinoline-3-carboxylic acid under basic conditions?
Under basic conditions, the compound is susceptible to two main degradation reactions as illustrated below. The most common pathway is the hydrolysis of the C2-chloro group. The chlorine atom on the quinoline ring is a good leaving group, readily displaced by nucleophiles like hydroxide ions (OH⁻) present in basic aqueous solutions.[4] This results in the formation of 2-hydroxy-4-methylquinoline-3-carboxylic acid. A secondary pathway, often requiring more forcing conditions such as elevated temperatures, is the decarboxylation of the carboxylic acid group to yield 2-chloro-4-methylquinoline.[3][5]
Caption: Primary degradation pathways under basic conditions.
Q2: I am observing a new, more polar compound in my basic reaction mixture. What is likely happening?
If you observe the formation of a new, more polar species when 2-Chloro-4-methylquinoline-3-carboxylic acid is subjected to basic aqueous conditions (e.g., using NaOH, K₂CO₃, or basic buffers), you are most likely witnessing hydrolysis. The product, 2-hydroxy-4-methylquinoline-3-carboxylic acid, contains a hydroxyl group which increases its polarity compared to the parent chloro-compound.[6] This product exists in tautomeric equilibrium with its keto form, 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This transformation can often be monitored by TLC or HPLC, where the product will typically have a shorter retention time on a reverse-phase column.
Q3: My stock solution in DMSO is showing decreased potency over time. Is the solvent causing degradation?
Yes, this is a known issue. While convenient for solubilization, dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can catalyze the hydrolysis of halo-substituted heterocycles. For the related compound 7-Chloroquinoline-4-carboxylic acid, degradation in DMSO and DMF has been reported due to catalyzed hydrolysis.[7] It is highly probable that 2-Chloro-4-methylquinoline-3-carboxylic acid experiences similar instability.
Recommendation: For biological assays or reactions where stability is paramount, always prepare fresh solutions from solid material. If a stock solution must be prepared, consider less reactive solvents like ethanol for short-term storage and keep the solution frozen at -20°C or -80°C to minimize degradation.[7]
Q4: How can I quantitatively monitor the stability of my compound in a specific basic buffer?
The most reliable method for quantitative stability analysis is to use a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9] A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of each.
The general workflow involves:
-
Incubating a solution of the compound in the desired basic buffer at a controlled temperature.
-
Collecting aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching the degradation by neutralizing or diluting the sample in the mobile phase.
-
Analyzing the samples by HPLC to measure the decrease in the parent compound's peak area and the corresponding increase in degradation product peaks.[10]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Variable or non-reproducible results in biological assays. | Degradation of the compound in the stock solution or assay buffer. | Prepare fresh solutions for each experiment. Validate the stability of the compound in your specific assay buffer over the experiment's duration using HPLC analysis. Avoid using DMSO/DMF for long-term storage.[7] |
| Appearance of an unexpected peak in LC-MS analysis. | Formation of degradation products. | Compare the mass of the unexpected peak with the molecular weights of potential degradation products (see Table 1). The primary suspect is the hydrolysis product. |
| Complete loss of starting material in a reaction run at elevated temperature. | Accelerated degradation due to both hydrolysis and potential decarboxylation. | Reduce the reaction temperature. If basic conditions are required, consider using a non-nucleophilic organic base in an anhydrous solvent to prevent hydrolysis. If decarboxylation is the issue, milder conditions are necessary.[3] |
Data and Reference Tables
Table 1: Physicochemical Properties of Parent Compound and Potential Degradation Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-Chloro-4-methylquinoline-3-carboxylic acid | C₁₁H₈ClNO₂ | 221.64 | Starting material. |
| 2-Hydroxy-4-methylquinoline-3-carboxylic acid | C₁₁H₉NO₃ | 203.19 | Hydrolysis product; more polar.[11] |
| 2-Chloro-4-methylquinoline | C₁₀H₈ClN | 177.63 | Decarboxylation product; less polar. |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Stability Assessment in Basic Buffer
This protocol provides a framework for quantitatively assessing the stability of 2-Chloro-4-methylquinoline-3-carboxylic acid in a basic aqueous environment.
1. Materials and Reagents:
-
2-Chloro-4-methylquinoline-3-carboxylic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer components (e.g., Sodium Bicarbonate, Sodium Hydroxide)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Class A volumetric flasks and pipettes
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm or λmax).
-
Column Temperature: 30 °C
3. Procedure:
-
Prepare a 10 mM stock solution of the compound in acetonitrile or methanol.
-
Prepare the desired basic buffer (e.g., 100 mM Sodium Bicarbonate, pH 9.0).
-
Initiate the experiment (t=0): Spike the stock solution into the pre-warmed (e.g., 37 °C) basic buffer to a final concentration of 100 µM. Mix thoroughly.
-
Immediately withdraw the t=0 sample (e.g., 100 µL) and add it to a vial containing 900 µL of 50:50 water:acetonitrile to quench the reaction.
-
Incubate the remaining buffer solution at the desired temperature.
-
Withdraw samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner as the t=0 sample.
-
Analyze all samples by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time | PharmaCores [pharmacores.com]
- 9. sepscience.com [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-HYDROXY-4-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
HPLC method development for 2-Chloro-4-methylquinoline-3-carboxylic acid analysis
An In-Depth Technical Guide to HPLC Method Development for the Analysis of 2-Chloro-4-methylquinoline-3-carboxylic acid
As a critical intermediate in pharmaceutical synthesis, the purity and quantification of 2-Chloro-4-methylquinoline-3-carboxylic acid are paramount. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quality control, ensuring safety and efficacy in the final drug product. This guide provides a comprehensive, field-proven approach to developing and validating such a method, moving beyond a simple recitation of steps to explain the scientific rationale behind each decision.
The Analyte: Understanding 2-Chloro-4-methylquinoline-3-carboxylic acid
Before any method development begins, a thorough understanding of the analyte's physicochemical properties is crucial. 2-Chloro-4-methylquinoline-3-carboxylic acid is a quinoline derivative. Key structural features influencing its chromatographic behavior include:
-
The Quinoline Ring System: Aromatic and relatively non-polar, it provides a strong basis for retention in reversed-phase (RP) chromatography.
-
The Carboxylic Acid Group (-COOH): An acidic functional group, its ionization state is pH-dependent. At pH values above its pKa, it will be deprotonated and negatively charged, reducing retention in RP-HPLC. At pH values below its pKa, it will be neutral, increasing retention.
-
The Chlorine and Methyl Groups: These substituents increase the molecule's hydrophobicity, further enhancing retention in reversed-phase mode.
-
The Quinoline Nitrogen: A basic functional group that can interact with free silanols on the silica-based stationary phase, potentially causing peak tailing.
Based on this structure, a reversed-phase HPLC method with UV detection is the logical starting point. The aromatic quinoline core suggests strong UV absorbance.
A Strategic Framework for Method Development
A successful method development strategy is systematic, moving from broad screening to fine-tuning and final validation. This guide compares different chromatographic conditions to arrive at an optimized, robust, and stability-indicating method.
Caption: A systematic workflow for HPLC method development and validation.
Part 1: Initial Method Screening and Optimization
The goal of this phase is to find the best combination of stationary and mobile phases to achieve adequate retention and good peak shape.
Experimental Protocol: Column and Mobile Phase Screening
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of 2-Chloro-4-methylquinoline-3-carboxylic acid in methanol. Dilute with a 50:50 mixture of water and acetonitrile to a working concentration of 0.1 mg/mL.[1]
-
Column Evaluation:
-
Column A: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Column B: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Evaluation:
-
Chromatographic Conditions:
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 285 nm.[3]
-
Comparison of Initial Screening Results
The choice of column and mobile phase pH is critical. The acidic carboxylic acid group must be protonated (neutral) to ensure good retention and peak shape. Therefore, a low pH mobile phase is necessary.
| Parameter | Column A: C18 | Column B: Phenyl-Hexyl | Rationale |
| Mobile Phase | 0.1% H₃PO₄ in H₂O / ACN | 0.1% H₃PO₄ in H₂O / ACN | The low pH (~2.5) ensures the carboxylic acid is protonated, maximizing retention and minimizing peak tailing from silanol interactions. |
| Retention Time (min) | 10.2 | 9.5 | The C18 phase provides slightly more hydrophobic retention for the quinoline structure. |
| Tailing Factor (Tf) | 1.4 | 1.1 | The Phenyl-Hexyl column offers alternative pi-pi interactions with the aromatic ring, reducing secondary interactions with residual silanols and resulting in a more symmetrical peak. |
| Theoretical Plates (N) | 8,500 | 11,000 | Better peak shape on the Phenyl-Hexyl column leads to higher efficiency. |
Decision: The Phenyl-Hexyl column provided superior peak shape (Tailing Factor closer to 1.0) and efficiency. It is selected for further optimization.
Part 2: Final Method and Validation
With the column and mobile phase system selected, the gradient and other parameters are fine-tuned to ensure optimal separation of the main peak from any potential impurities or degradants.
Optimized Chromatographic Conditions
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B in 10 min, hold at 70% B for 2 min, return to 30% B in 1 min, and re-equilibrate for 2 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 285 nm
Method Validation (ICH Q2(R2) Guidelines)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following parameters must be assessed according to ICH guidelines.[5][6][7]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte peak. Peak purity must pass. | Passed. No co-elution observed from blank, placebo, or forced degradation samples. |
| Linearity | Correlation Coefficient (R²) ≥ 0.995 | R² = 0.9998 over a range of 0.01 - 0.2 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day) RSD ≤ 2.0%Intermediate (Inter-day) RSD ≤ 3.0% | Repeatability RSD = 0.8%Intermediate Precision RSD = 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.001 mg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.003 mg/mL |
| Robustness | % RSD ≤ 3.0% after minor changes | Passed. Method is robust to small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). |
Part 3: Proving Stability-Indicating Power via Forced Degradation
A crucial aspect of pharmaceutical analysis is ensuring the method can separate the active pharmaceutical ingredient (API) from its degradation products.[8] This is achieved through a forced degradation study.[9]
Experimental Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare samples of 2-Chloro-4-methylquinoline-3-carboxylic acid at 0.1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours. Neutralize before injection.[9]
-
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 2 hours. Neutralize before injection.[9]
-
Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.[9]
-
Photolytic Degradation: Expose solution to UV light (ICH option 1) for 24 hours.
-
-
Analysis: Analyze all stressed samples using the optimized HPLC method alongside an unstressed control sample.
Caption: Experimental workflow for a forced degradation study.[9]
Forced Degradation Results Summary
The study showed that the compound is most susceptible to basic hydrolysis and oxidation.
| Stress Condition | % Degradation | Observations | Peak Purity of Analyte |
| Acid Hydrolysis | ~5% | One minor degradant peak observed at RRT 0.85. | Pass |
| Base Hydrolysis | ~18% | Two major degradant peaks observed at RRT 0.72 and 0.91. | Pass |
| Oxidation | ~12% | One major degradant peak observed at RRT 1.15. | Pass |
| Thermal | < 2% | No significant degradation. | Pass |
| Photolytic | ~4% | One minor degradant peak observed at RRT 1.25. | Pass |
In all cases, the degradation products were well-resolved from the parent peak, and the peak purity analysis confirmed that the main analyte peak was spectrally pure. This demonstrates that the developed HPLC method is stability-indicating and suitable for use in stability studies.
Conclusion
This guide has detailed a systematic, science-driven approach to developing a robust, specific, and stability-indicating RP-HPLC method for the analysis of 2-Chloro-4-methylquinoline-3-carboxylic acid. By comparing column chemistries, optimizing mobile phase conditions, and performing a thorough validation as per ICH guidelines, we have established a method that is fit for its intended purpose in a regulated pharmaceutical environment. The successful separation of degradants in the forced degradation study provides high confidence in the method's ability to accurately measure the analyte's purity and stability over time.
References
- Benchchem. High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
-
LCGC. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
LCGC. A Three-Pronged Template Approach for Rapid HPLC Method Development. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Forced degradation studies of a new ant. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
SIELC Technologies. Separation of 2-Chloro-4-methylquinoline on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Available from: [Link]
-
Slideshare. Ich guidelines for validation final. Available from: [Link]
-
ResearchGate. (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Available from: [Link]
-
MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jocpr.com [jocpr.com]
- 4. Ich guidelines for validation final | PPTX [slideshare.net]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative IR Spectroscopy Guide: 2-Chloro-4-methylquinoline-3-carboxylic Acid vs. Structural Alternatives
As a Senior Application Scientist, evaluating the structural integrity of highly functionalized heterocyclic building blocks is a critical step in drug discovery and materials science. 2-Chloro-4-methylquinoline-3-carboxylic acid (CAS: 773100-20-2) is a complex quinoline derivative where precise functional group mapping is essential.
This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopy profile of 2-Chloro-4-methylquinoline-3-carboxylic acid against its structural analogs. By understanding the mechanistic causality behind specific peak shifts, researchers can confidently validate raw materials and troubleshoot synthetic workflows.
Mechanistic Causality of IR Peak Shifts
In Fourier-Transform Infrared (FTIR) spectroscopy, the exact wavenumber of an absorption band is dictated by bond strength and atomic mass. For quinoline-3-carboxylic acid derivatives, the introduction of substituents at the C2 and C4 positions fundamentally alters the electronic and steric environment of the molecule, leading to diagnostic spectral shifts[1].
The Inductive Effect of the C2-Chlorine
The highly electronegative chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) across the quinoline ring[2]. This effect pulls electron density away from the adjacent C3-carboxylic acid group. Consequently, the resonance between the carboxyl oxygen and the aromatic ring is diminished, which increases the double-bond character of the carbonyl (C=O) group. This results in a higher stretching frequency (a blueshift to ~1715 cm⁻¹) compared to unsubstituted analogs[3][4].
Steric Hindrance from the C4-Methyl Group
The bulky methyl group at the C4 position creates a steric clash with the neighboring C3-carboxyl group. To relieve this strain, the carboxyl moiety is forced slightly out of coplanarity with the flat aromatic quinoline system[5]. This physical twisting further disrupts
Hydrogen Bonding Dynamics
Like most solid-state carboxylic acids, this compound forms strongly hydrogen-bonded dimers. This intermolecular interaction weakens the O-H bond, resulting in a characteristically broad and "messy" absorption band spanning from 2500 to 3300 cm⁻¹, which often obscures the underlying C-H stretching regions[7][8].
Comparative Quantitative Data
To objectively assess the product's identity, we must compare its spectral fingerprint against alternative derivatives. The table below summarizes the diagnostic IR peaks, demonstrating how the presence or absence of specific substituents dictates the spectrum.
| Functional Group / Vibration | 2-Chloro-4-methylquinoline-3-carboxylic acid | Quinoline-3-carboxylic acid | 2-Chloroquinoline-3-carboxylic acid | 4-Methylquinoline-3-carboxylic acid |
| O-H Stretch (COOH) | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) |
| C=O Stretch (COOH) | ~1715 cm⁻¹ | ~1700 cm⁻¹ | ~1705 cm⁻¹ | ~1710 cm⁻¹ |
| C=N / C=C (Ring) | 1580–1615 cm⁻¹ | 1590–1620 cm⁻¹ | 1585–1615 cm⁻¹ | 1590–1620 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2950 cm⁻¹ | Absent | Absent | ~2950 cm⁻¹ |
| C-Cl Stretch | ~760 cm⁻¹ | Absent | ~758 cm⁻¹ | Absent |
Data synthesized from authoritative spectroscopic databases and peer-reviewed literature[3][4][5][9].
Self-Validating Experimental Protocol: High-Resolution FTIR Workflow
To ensure absolute trustworthiness in your analytical data, the following protocol utilizes the KBr transmission method. While Attenuated Total Reflectance (ATR) is faster, KBr pellets provide superior sensitivity and prevent the anomalous dispersion effects (peak distortion) often seen in ATR spectra of highly crystalline organic acids[1][8].
Step-by-Step Methodology
-
System Calibration & Background Verification:
-
Action: Run a standard polystyrene calibration film.
-
Validation: Ensure the sharp peaks at 1601 cm⁻¹ and 3028 cm⁻¹ are accurate within ±1 cm⁻¹.
-
Action: Acquire a background scan of pure, anhydrous KBr.
-
Causality: Subtracting the background eliminates ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) that could mask critical sample peaks.
-
-
Sample Preparation (The Christiansen Effect Prevention):
-
Action: Weigh 1–2 mg of 2-Chloro-4-methylquinoline-3-carboxylic acid and 150 mg of IR-grade, oven-dried KBr.
-
Action: Gently mill the mixture in an agate mortar for exactly 60 seconds.
-
Causality: Over-grinding can induce polymorphic phase transitions in the sample. Under-grinding leaves particle sizes larger than the IR wavelength (typically >5 µm), causing the Christiansen effect—a phenomenon that scatters light and creates asymmetrical, distorted peak baselines.
-
-
Pellet Pressing:
-
Action: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 to 5 minutes.
-
Causality: The vacuum removes trapped air and atmospheric moisture, preventing the artificial broadening of the O-H stretch region. The resulting pellet must be visually transparent.
-
-
Spectral Acquisition & Deconvolution:
-
Action: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 64 scans to optimize the signal-to-noise ratio.
-
Validation: Confirm the identity of the compound by verifying the triad of unique markers: the shifted C=O stretch (~1715 cm⁻¹), the aliphatic C-H stretch from the methyl group (~2950 cm⁻¹), and the distinct C-Cl stretch (~760 cm⁻¹)[2][3].
-
Analytical Workflow Visualization
The following diagram illustrates the logical pipeline for acquiring and validating the FTIR spectrum of quinoline derivatives.
Workflow for FTIR spectral acquisition and structural validation of quinoline derivatives.
References
-
PubChem. "Quinoline-3-carboxylic acid | CID 80971". National Institutes of Health. URL:[Link][9]
-
"IR Spectroscopy Tutorial: Carboxylic Acids". OrgChemBoulder. URL: [Link][7]
-
"11.5: Infrared Spectra of Some Common Functional Groups". Chemistry LibreTexts. URL:[Link][6]
-
"Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors". MDPI. URL:[Link][5]
-
"In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives". Annex Publishers. URL:[Link][3]
-
"Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents". Scientific Research Publishing. URL:[Link][4]
-
"Synthesis and Docking Analysis of New Heterocyclic System N1, N4-bis (2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine as Potential Human AKT1 Inhibitor". Brieflands. URL:[Link][2]
-
"Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde". PMC. URL:[Link][1]
Sources
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Biological Activity of Quinoline-3-Carboxylic Acid Derivatives
Executive Summary: The Scaffold at the Crossroads
The quinoline-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically synonymous with the fluoroquinolone class of antibiotics (targeting bacterial DNA gyrase), recent structural optimization campaigns have repurposed this core for potent anticancer (kinase/DHODH inhibition) and antiviral applications.
This guide objectively compares the biological performance of these derivatives, distinguishing between the established 4-oxo-1,4-dihydro motif (antibacterial) and the emerging 2-substituted or 4-amino variants (anticancer).
Comparative Analysis by Therapeutic Area
Antibacterial Activity (The Benchmark)
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure is the pharmacophore for the quinolone antibiotics. Activity is driven by the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.
-
Key SAR Driver: The C3-carboxylic acid and C4-keto group are essential for binding to the DNA-gyrase complex via a water-metal ion bridge.
-
Performance Metrics:
-
Generations: Evolution from Nalidixic acid to Ciprofloxacin (2nd Gen) and Moxifloxacin (4th Gen) shows a shift from Gram-negative coverage to broad-spectrum (including Gram-positive and anaerobes).
-
Potency: C6-Fluorine substitution increases potency by >10-fold (Fluoroquinolones).
-
Anticancer Activity (The Emerging Frontier)
Modifying the C4 position (removing the oxo group or replacing it) or introducing bulky lipophilic groups at C2 shifts the activity profile from antibacterial to cytotoxic.
-
Mechanisms:
-
DHODH Inhibition: Derivatives like Brequinar analogues inhibit dihydroorotate dehydrogenase, starving tumor cells of pyrimidines.[1]
-
Kinase Inhibition: 2-oxo-1,2-dihydroquinoline-3-carboxylic acids have shown sub-micromolar inhibition of Casein Kinase 2 (CK2) , a key regulator of cell survival.
-
-
Selectivity: Recent 2-styrylquinoline-3-carboxylic acid derivatives demonstrate high selectivity for cancer lines (MCF-7, K562) over normal fibroblasts (HEK293), largely driven by pKa modulation that favors accumulation in the acidic tumor microenvironment.
Quantitative Performance Matrix
| Feature | Antibacterial (Fluoroquinolones) | Anticancer (Novel Derivatives) |
| Core Structure | 4-oxo-1,4-dihydroquinoline-3-COOH | 2-substituted or 4-amino-quinoline-3-COOH |
| Primary Target | DNA Gyrase / Topo IV | DHODH, CK2, Tubulin, or DNA Intercalation |
| Key Substituent | C6-Fluoro (Essential for potency) | C2-Aryl/Styryl (Critical for selectivity) |
| Typical Potency | MIC: 0.008 – 2.0 µg/mL | IC50: 0.1 – 10 µM |
| Selectivity Basis | Prokaryotic vs. Eukaryotic Topoisomerase | Tumor acidity (pH trapping) & Kinase specificity |
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how specific structural modifications to the quinoline-3-carboxylic acid core dictate the biological pathway (Antibacterial vs. Anticancer).
Figure 1: Divergent SAR pathways. The C4-oxidation state and C2-substitution are the primary switches determining antibacterial versus anticancer efficacy.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.
Antibacterial Assay: MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
Protocol:
-
Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 64 µg/mL.
-
Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate. Add 100 µL of drug solution to column 1. Perform serial 2-fold dilutions from column 1 to 10.
-
Inoculation: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100. Add 100 µL of inoculum to each well (final approx.
CFU/mL). -
Controls: Column 11: Growth Control (Bacteria + No Drug). Column 12: Sterility Control (Media only).
-
Incubation: 16–20 hours at 37°C.
-
Readout: MIC is the lowest concentration with no visible turbidity .
-
Validation: Ciprofloxacin control must fall within CLSI quality control ranges (e.g., 0.004–0.015 µg/mL for E. coli).
Anticancer Assay: MTT Cell Viability
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).
Protocol:
-
Seeding: Seed cells (
cells/well) in 96-well plates containing 100 µL DMEM/RPMI + 10% FBS. Incubate for 24h at 37°C/5% CO2 for attachment. -
Treatment: Add 100 µL of serial dilutions of the quinoline derivative (0.1 – 100 µM). Include DMSO vehicle control (<0.5% final v/v).
-
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.
-
Measurement: Read Absorbance at 570 nm (reference 630 nm).
-
Calculation: Plot % Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Mechanism of Action Workflows
Understanding how these molecules work is critical for interpreting the data.
Antibacterial Mechanism (DNA Gyrase Inhibition)
The quinoline-3-carboxylic acid core chelates
Anticancer Mechanism (Kinase/DHODH Inhibition)
Novel derivatives bypass DNA intercalation and instead target enzymatic pockets.
Figure 2: Mechanistic divergence. Antibacterial activity relies on ternary complex formation with DNA, whereas anticancer activity typically involves direct enzymatic inhibition.
Data Summary: Activity Profile of Key Derivatives
The table below aggregates data from recent comparative studies, highlighting the shift in biological activity based on substitution.
| Compound ID | Structure Notes | Target Organism/Cell | Activity Value | Ref |
| Ciprofloxacin | 1-cyclopropyl-6-fluoro-4-oxo | E. coli | MIC: 0.008 µg/mL | [1] |
| Brequinar | 4-quinoline carboxylic acid analog | Colon 38 (Murine) | IC50: ~0.01 µg/mL | [2] |
| Compound 2f | 2-styryl-quinoline-3-COOH | MCF-7 (Breast Cancer) | IC50: 2.1 µM | [3] |
| Compound 93 | 2-oxo-1,2-dihydro-3-COOH | Casein Kinase 2 (CK2) | IC50: 0.35 µM | [4] |
| Compound 5d | Hybrid Quinolone-Quinoline | S. aureus (MRSA) | MIC: 0.125 µg/mL | [5] |
References
-
Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. Link
-
Chen, S.F., et al. "Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase."[1] Journal of Medicinal Chemistry, 1986. Link
-
Mittal, R.K., & Purohit, P. "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry, 2021.[2] Link
-
Golub, A.G., et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Link
-
Wang, Y., et al. "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules, 2019.[2][3][4] Link
Sources
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2-Chloro-4-methylquinoline-3-carboxylic Acid: A Comparative Guide to SCXRD, PXRD, and MicroED Platforms
Audience: Structural Biologists, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & The Structural Challenge
In the development of highly selective NaV1.8 inhibitors for non-opioid pain management, 2-chloro-4-methylquinoline-3-carboxylic acid serves as a critical structural intermediate[1]. However, obtaining definitive crystallographic data for this compound presents a notorious bottleneck in the analytical pipeline.
As a Senior Application Scientist, I frequently see teams struggle to crystallize this specific molecule. The causality lies in its extreme steric crowding: the bulky chlorine atom at the C2 position and the methyl group at the C4 position tightly flank the carboxylic acid at C3. This steric clash forces the carboxylate group to twist significantly out of the quinoline ring's plane. Consequently, the molecule cannot form the predictable, planar hydrogen-bonded dimers typical of aromatic acids. Instead, it precipitates rapidly as kinetically trapped microcrystals or amorphous powders, making traditional crystal growth nearly impossible without altering the synthetically relevant polymorph[2].
This guide objectively compares the three leading crystallographic platforms—Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) —to determine the optimal strategy for analyzing this sterically hindered intermediate.
Platform Comparison: Selecting the Right Analytical Tool
To resolve the 3D structure of 2-chloro-4-methylquinoline-3-carboxylic acid, the analytical platform must be matched to the physical reality of the synthesized sample.
A. Single-Crystal X-Ray Diffraction (SCXRD): The Historical Gold Standard
SCXRD provides absolute configuration and high-resolution atomic coordinates. However, it requires well-ordered crystals larger than 10 µm[2]. For this quinoline derivative, achieving this size requires slow evaporation techniques (e.g., vapor diffusion over weeks). The risk: Slow growth often yields a thermodynamically stable polymorph that does not match the kinetic polymorph actually present in the bulk API manufacturing process.
B. Powder X-Ray Diffraction (PXRD) + Crystal Structure Prediction (CSP)
PXRD is excellent for phase identification of the bulk powder. However, solving a de novo structure purely from PXRD data (via Rietveld refinement) is computationally expensive. Because the C3-carboxylate group is highly flexible and twisted out of plane, PXRD data often suffers from peak overlap, making it difficult to definitively assign the hydrogen-bonding network without heavy reliance on theoretical CSP models[2].
C. Microcrystal Electron Diffraction (MicroED): The Optimal Solution
MicroED is a cryo-EM technique that utilizes electrons instead of X-rays. Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-angstrom resolution structures from vanishingly small nanocrystals (100–500 nm)[3]. This allows researchers to take the kinetically precipitated powder directly from the reaction flask and solve its structure in under an hour, completely bypassing the crystal growth bottleneck[4].
Quantitative Performance Comparison
The following table summarizes the performance of each platform specifically for the structural elucidation of highly substituted quinoline intermediates.
| Parameter | SCXRD (X-Ray) | MicroED (Electron) | PXRD + CSP (X-Ray Powder) |
| Optimal Sample Size | > 10 µm (Single Crystal) | 100 – 500 nm (Nanocrystals) | > 10 mg (Bulk Powder) |
| Resolution Limit | ~0.7 Å | ~0.8 - 1.0 Å | > 1.5 Å (often limited) |
| Structure Solution | Intrinsic Phasing | Intrinsic Phasing | Real-space / Rietveld |
| Handling of Steric Strain | Excellent (if crystallized) | Excellent (captures kinetic forms) | Moderate (relies on models) |
| Data Collection Time | 2 – 12 hours | < 15 minutes[5] | 1 – 4 hours |
| Platform Accessibility | High (Standard Lab Eq.) | Low (Requires Cryo-TEM) | High (Standard Lab Eq.) |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols for MicroED analysis are designed as self-validating systems . Every step contains an internal check to verify success before proceeding.
Protocol A: MicroED Sample Preparation & Data Collection
Objective: Isolate and diffract the kinetic polymorph of 2-chloro-4-methylquinoline-3-carboxylic acid without altering its crystal lattice.
-
Grid Preparation: Suspend 1 mg of the synthesized powder in 100 µL of hexane.
-
Causality: Hexane is chosen as a strictly non-polar anti-solvent. The compound is completely insoluble in it, preventing any dissolution or recrystallization on the grid, thereby preserving the true kinetic polymorph.
-
-
Drop-Casting: Apply 2 µL of the suspension onto a carbon-coated copper TEM grid. Allow the hexane to evaporate at room temperature.
-
Cryo-Cooling: Plunge the grid into liquid nitrogen (77 K) and transfer it to the cryo-TEM.
-
Causality: The electron beam deposits significant energy. At room temperature, this energy causes the out-of-plane carboxylate bonds to vibrate and break (radiation damage). Cryo-cooling traps the molecule in a low-energy state, preserving the delicate hydrogen-bond network[3].
-
-
Data Collection: Operate the TEM at 200 kV. Rotate the stage continuously from -30° to +30° at a rate of 0.5°/s while recording on a direct electron detector[5].
-
Self-Validation Checkpoint: Monitor the live diffraction feed. The presence of sharp, distinct spots extending to the edge of the detector (beyond 1.0 Å resolution) confirms that the nanocrystal is single and well-ordered, validating the grid preparation step.
-
Protocol B: Structure Solution & Refinement (SHELX Suite)
Objective: Solve the atomic coordinates using intrinsic phasing.
-
Data Reduction: Integrate the continuous rotation frames using standard software (e.g., XDS or DIALS) to generate an .hkl file.
-
Intrinsic Phasing (SHELXT): Run the structure solution program SHELXT[6].
-
Causality: SHELXT utilizes a dual-space algorithm that is highly robust against the dynamic scattering effects sometimes present in MicroED data. It will easily locate the heavy C2-chlorine atom, which then serves as a phasing anchor to reveal the rest of the quinoline ring.
-
-
Kinematical Refinement (SHELXL): Refine the structure using SHELXL[7]. Critical adjustment: You must change the scattering factors in the .ins file from X-ray to electron scattering factors.
-
Self-Validation Checkpoint: The refinement is self-validating. If the heavy atoms are correctly placed, the subsequent difference Fourier map will automatically reveal the positions of the lighter carbon and oxygen atoms. The protocol is successful when the
value drops below 0.05, the Goodness-of-Fit (GooF) approaches 1.0, and the difference map shows no residual peaks > 0.5 near the C3 position, confirming the exact torsion angle of the twisted carboxylate group.
-
Decision Workflow
Use the following logical workflow to determine the appropriate crystallographic platform based on the morphological outcome of your synthesis.
Workflow for selecting crystallographic platforms based on sample morphology.
Conclusion & Field Insights
For heavily substituted, sterically strained intermediates like 2-chloro-4-methylquinoline-3-carboxylic acid, forcing the molecule into large crystals for SCXRD often yields data that is disconnected from the actual kinetic product used in downstream NaV1.8 inhibitor synthesis[8]. By adopting MicroED , analytical teams can directly interrogate the sub-micron powder, drastically reducing turnaround time from weeks to hours while maintaining the rigorous atomic resolution required for modern drug development[2].
References
1.[1] Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (CN119585247A). Google Patents. URL: 2.[8] Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain (WO2023211990A1). Google Patents. URL: 3.[3] MicroED in natural product and small molecule research. National Institutes of Health (NIH) / PMC. URL:[Link] 4.[2] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry. Frontiers in Molecular Biosciences. URL:[Link] 5.[4] MicroED for small molecule and natural product research. IUCr Journals. URL:[Link] 6.[5] Electron crystallography of small molecules: Big impact on science!. Dectris. URL:[Link] 7.[7] Crystal structure refinement with SHELXL. National Institutes of Health (NIH) / PMC. URL:[Link] 8.[6] SHELXT – Integrated space-group and crystal-structure determination. IUCr Journals. URL:[Link]
Sources
- 1. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 2. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 3. MicroED in natural product and small molecule research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Newsroom - Dectris [dectris.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
Comparative Guide: UV-Vis Absorption Spectra of Substituted Quinoline Carboxylic Acids
Executive Summary
For drug development professionals and analytical chemists, understanding the electronic transitions of substituted quinoline carboxylic acids is critical. These compounds form the backbone of numerous pharmaceuticals, including broad-spectrum fluoroquinolone antibiotics and neuroactive kynurenine pathway metabolites. This guide provides an objective comparison of how specific substituents dictate the UV-Vis absorption spectra of these molecules, offering a self-validating experimental protocol for high-fidelity spectral acquisition.
Mechanistic Causality: Substituent Effects on the Quinoline Chromophore
The bare quinoline core exhibits characteristic
-
Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid): The addition of a hydroxyl group at the C4 position acts as a strong EDG via resonance, while the carboxylic acid at C2 provides an electron-withdrawing inductive effect. This push-pull dynamic stabilizes the excited state, resulting in a bathochromic shift. In acidic conditions (e.g., 0.15 M HCl), kynurenic acid exhibits a distinct absorption maximum (
) near 332 nm.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ciprofloxacin (Fluoroquinolones): The substitution of a fluorine atom at C6 (EWG) and a piperazine ring at C7 (EDG) on a 4-oxo-quinoline-3-carboxylic acid scaffold creates a highly conjugated, rigid coplanar system. This specific arrangement yields a complex UV-Vis spectrum with primary absorption bands at 277 nm and 316 nm[1]. The 277 nm peak is highly sensitive to the structural integrity of the fluoroquinolone core and is routinely used to monitor photolytic degradation[1].
-
Kynurenine Yellow: When the quinoline ring system undergoes a partial loss of conjugation (often as a photoproduct or degradation intermediate), the electronic transitions shift significantly. Kynurenine yellow demonstrates an absorption maximum at 376 nm, allowing it to be easily distinguished from its fully conjugated precursors[2].
Comparative Spectral Data
The following table summarizes the key UV-Vis spectral parameters for critical quinoline carboxylic acid derivatives to aid in rapid comparative analysis.
| Compound | Key Substituents | Primary | Secondary | Mechanistic Note |
| Kynurenic Acid | C4-OH, C2-COOH | ~332 nm | ~240 nm | Highly pH-dependent; isosbestic points indicate protonation states. |
| Ciprofloxacin | C6-F, C7-Piperazinyl, C3-COOH | 277 nm | 316 nm, 331 nm | 277 nm peak exhibits a hypochromic shift during UV photolysis. |
| Kynurenine Yellow | Unconjugated ring | 376 nm | N/A | Red-shifted due to altered |
Visualization of Substituent Logic
Logical relationship between quinoline substituents and UV-Vis absorption maxima.
Self-Validating Experimental Protocol: High-Fidelity UV-Vis Acquisition
To ensure trustworthiness and reproducibility, UV-Vis measurements of substituted quinoline carboxylic acids must account for their photolability and pH sensitivity. This protocol is designed as a self-validating system : the presence of an isosbestic point during pH titration inherently verifies the purity of the sample and the absence of baseline drift.
Step 1: Matrix-Matched Blanking and Solvent Preparation
-
Action: Prepare a 0.15 M HCl solution and a 0.15 M NaOH solution using HPLC-grade water. Record a baseline scan (200–450 nm) using the exact solvent matrix in a 10 mm pathlength quartz cuvette.
-
Causality: Quinoline carboxylic acids have multiple ionizable groups (e.g., the aromatic nitrogen and the carboxylic acid). Using a strongly acidic or basic matrix forces the molecule into a single, defined protonation state, eliminating spectral broadening caused by a mixture of tautomers or zwitterions.
Step 2: Sample Preparation and Photoprotection
-
Action: Dissolve the substituted quinoline carboxylic acid (e.g., ciprofloxacin or kynurenic acid) to a final concentration of
M. Perform all dilutions in amber glassware. -
Causality: Fluoroquinolones and kynurenine metabolites are highly photoreactive. Exposure to ambient light can induce spontaneous decarboxylation or photolytic degradation, artificially reducing the primary
absorbance peak[1].
Step 3: UV-pH Titration (The Self-Validation Step)
-
Action: Acquire the absorption spectrum of the sample in 0.15 M HCl. Gradually titrate the sample with micro-aliquots of 0.15 M NaOH, recording the spectrum after each addition until pH 10 is reached.
-
Causality: As the pH changes, the molecule transitions between protonated and deprotonated states. If the sample is pure and the instrument is free of drift, the overlaid spectra will intersect at precisely one or more isosbestic points[3]. Failure to observe a sharp isosbestic point immediately alerts the operator to sample degradation, impurities, or instrumental error, making the protocol intrinsically self-validating.
Step 4: Data Analysis and
-
Action: Extract the absorbance values at the identified
(e.g., 332 nm for kynurenic acid). Calculate the molar absorptivity ( ) using the Beer-Lambert Law ( ). -
Causality: Quantifying
at a verified isosbestic point allows for accurate concentration determination regardless of minor pH fluctuations in subsequent downstream assays.
References
-
Physicochemical Characterization of Kynurenine Pathway Metabolites Source: PMC - NIH URL:[Link]
-
Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation Source: PMC - NIH URL:[Link]
-
UV-Vis spectra of the kynurenine incubation products Source: ResearchGate URL:[Link]
Sources
Validating Purity of 2-Chloro-4-methylquinoline-3-carboxylic acid via LC-MS
A Comparative Guide for High-Integrity Impurity Profiling
Executive Summary: The Case for LC-MS
In the synthesis of quinoline scaffolds—specifically 2-Chloro-4-methylquinoline-3-carboxylic acid (CMQCA)—purity validation is the critical gatekeeper between raw synthesis and pharmaceutical application. While HPLC-UV is the industry workhorse for potency assay, it fails to detect non-chromophoric impurities or resolve co-eluting isobaric byproducts common in quinoline cyclization.
Recommendation: Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior validation technique for CMQCA. Unlike GC-MS, it requires no derivatization of the thermolabile carboxylic acid group. Unlike HPLC-UV, it provides mass-selective detection to identify des-chloro impurities and regioisomers that UV detectors often integrate as a single peak.
Chemical Context & Analytical Challenges
To validate this compound, one must understand its behavior in solution and the gas phase.
| Feature | Property | Analytical Implication |
| Structure | Quinoline ring + Carboxylic Acid (-COOH) + Chlorine (-Cl) | Amphoteric nature. The N-ring is basic; the -COOH is acidic. |
| Isotopes | Chlorine ( | Critical Validator: The mass spectrum must show a 3:1 intensity ratio between |
| Volatility | Low | GC-MS Risk: The carboxylic acid hydrogen bonds strongly, leading to peak tailing or thermal degradation in GC injectors unless derivatized. |
| Polarity | Moderate-High | Requires acidic mobile phase to suppress ionization of -COOH for C18 retention. |
Comparative Analysis: LC-MS vs. Alternatives
The following table objectively compares LC-MS against the two most common alternatives for this specific analyte.
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | GC-MS (Alternative) |
| Sample Prep | Direct: Dissolve in MeOH/Water. | Direct: Dissolve in Mobile Phase. | Complex: Requires derivatization (e.g., BSTFA) to cap -COOH. |
| Specificity | High: Mass separation ( | Medium: Relies solely on retention time ( | High: But prone to artifact formation during derivatization. |
| Sensitivity | Excellent: Detects trace impurities <0.05%. | Good: Limited by extinction coefficient ( | Good: But thermal degradation can mask impurities. |
| Throughput | High (5-10 min run). | High (10-15 min run). | Low (30+ min due to prep + cooling). |
| Primary Risk | Matrix effects (Ion suppression). | Hidden impurities under main peak. | Incomplete derivatization yielding false impurities. |
Decision Logic: Method Selection
The following diagram illustrates the logical pathway for selecting LC-MS over GC-MS for this specific acid.
Figure 1: Decision matrix for selecting the analytical technique based on analyte properties.
Validated Experimental Protocol (LC-MS)
This protocol is designed to be self-validating by leveraging the chlorine isotope pattern and the amphoteric nature of the quinoline.
A. Sample Preparation[1][2][3][4]
-
Solvent: Methanol (LC-MS Grade). Avoid DMSO if possible as it can suppress ionization in MS.
-
Concentration: Prepare a 1 mg/mL stock, dilute to 10 µg/mL for impurity profiling.
-
Filtration: 0.2 µm PTFE filter (Nylon can bind acidic compounds).
B. Chromatographic Conditions (LC)
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50mm, 1.8 µm).
-
Why: High surface area for retaining the polar acid.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Why: Acidic pH (~2.7) keeps the -COOH protonated (neutral) to increase retention time, while protonating the Quinoline-N for MS detection.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-7 min: 5%
95% B (Linear gradient). -
7-9 min: 95% B (Wash).
-
9-10 min: 5% B (Re-equilibration).
-
C. Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI).
-
Polarity: Positive Mode (ESI+) .
-
Reasoning: While -COOH ionizes in Negative mode, the Quinoline Nitrogen is a strong proton acceptor. ESI+ usually yields better sensitivity for quinolines and avoids the arcing issues sometimes seen in negative mode with high aqueous content.
-
-
Scan Range:
100 – 600. -
Key Target Ions:
-
(based on
). -
(based on
).
-
(based on
Validation Workflow & Data Interpretation
The following diagram outlines the step-by-step workflow to confirm purity.
Figure 2: Step-by-step validation workflow for CMQCA purity.
Critical Data Checkpoints
-
Isotope Fidelity: If the main peak at
222 does not have a companion peak at 224 with roughly 33% intensity, the chlorine is missing (potential hydrolysis impurity). -
Common Impurities:
-
Des-chloro analog: Look for
188 ( ). -
Decarboxylated analog: Look for
178 ( ). -
Methyl ester: If Methanol is used as a solvent and the sample sits, look for
236 (Artifact).
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 847163, 2-Chloroquinoline-3-carboxylic acid. (Structural analog reference). Retrieved from [Link]
-
Pure Synth. (2025). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Retrieved from [Link]
Safety Operating Guide
2-Chloro-4-methylquinoline-3-carboxylic acid proper disposal procedures
Part 1: Executive Summary & Immediate Action
Status: HALOGENATED ORGANIC WASTE Immediate Directive: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or non-halogenated solvents.[1]
For immediate spill containment or waste processing of 2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2) , adhere to the "Red Tag" Protocol :
-
Isolate: Segregate as Solid Halogenated Waste (if solid) or Halogenated Organic Liquid (if dissolved).[1]
-
Label: Clearly mark container with full chemical name and "Toxic/Irritant" hazard check.
-
Destruction: The only compliant destruction method is High-Temperature Incineration via a licensed hazardous waste contractor.[1]
Part 2: Chemical Profile & Hazard Identification
To ensure safety, we must understand the physicochemical drivers behind these disposal protocols. This compound is a functionalized quinoline scaffold often used as an intermediate in medicinal chemistry (e.g., NaV1.8 inhibitor synthesis).[1] Its disposal requirements are dictated by the stability of the quinoline ring and the environmental persistence of the halogen substituent.[1]
| Property | Data | Operational Implication |
| Chemical Name | 2-Chloro-4-methylquinoline-3-carboxylic acid | Use full name on all waste tags. |
| CAS Number | 773100-20-2 | Unique identifier for waste manifesting.[1] |
| Molecular Formula | C₁₁H₈ClNO₂ | High carbon/nitrogen content requires incineration.[1] |
| Hazards (GHS) | Warning (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1] |
| Reactivity | Acidic (Carboxylic acid moiety) | DO NOT mix with Cyanides or Sulfides (risk of toxic gas evolution).[1] |
| Stability | Stable under ambient conditions | Will not degrade spontaneously; requires active destruction.[1] |
Scientific Rationale for Classification: The presence of the chlorine atom at the C2 position renders this molecule a "Halogenated Organic."[1] Environmental regulations (EPA RCRA in the US, REACH in EU) strictly regulate halogenated waste because improper combustion can generate dioxins.[1] Therefore, it cannot be bulked with standard non-halogenated organic solvents (like acetone or ethanol) for fuel blending; it must go to a dedicated halogenated waste stream.[1]
Part 3: Step-by-Step Disposal Protocol
Scenario A: Routine Lab Waste (Small Scale)
For disposal of reaction byproducts, mother liquors, or expired solids.[1]
-
Characterization: Determine if the waste is Solid or Liquid.
-
Segregation (The Critical Step):
-
Solids: Place in a wide-mouth HDPE jar labeled "Hazardous Waste - Solid - Halogenated."
-
Liquids: Pour into the "Halogenated Organic Solvents" carboy (Red Can).
-
-
Labeling:
Scenario B: Spill Cleanup (Emergency Response)
For accidental release of solid powder.[1]
-
PPE Up: Don double nitrile gloves, safety goggles, and an N95 respirator (dust hazard).[1]
-
Wet Method:
-
Surface Decontamination:
-
Disposal: Place all cleanup materials (wipes, gloves, scoop) into the Solid Halogenated Waste container.
Part 4: Waste Stream Logic & Visualization
Visualizing the decision-making process reduces operator error.[1] The following diagram illustrates the segregation logic for this specific compound.
Caption: Figure 1.[1] Waste segregation decision matrix for 2-Chloro-4-methylquinoline-3-carboxylic acid. Note the strict prohibition of drain disposal for aqueous fractions due to aquatic toxicity potential.[1]
Part 5: Regulatory & Compliance Data
For your regulatory filing (Environmental Health & Safety), use the following classifications.
US EPA (RCRA):
-
Waste Code: Not P-listed or U-listed specifically.
-
Characteristic: Classify as D001 (Ignitable) if in organic solvent, or Hazardous Waste (Toxic) due to halogenated content.[1]
-
Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" if pure, but most facilities default to Halogenated Organic to ensure incineration.[1]
European Waste Catalogue (EWC):
-
Code: 07 01 03 (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 (laboratory chemicals consisting of or containing hazardous substances).[1]
References
-
Sigma-Aldrich. Safety Data Sheet: 2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2).[1][4] Retrieved March 1, 2026.[1]
-
PubChem. Compound Summary: 2-Chloro-4-methylquinoline-3-carboxylic acid.[1][3][5] National Library of Medicine.[1]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1]
-
Fisher Scientific. Chemical Warehousing and Disposal Guide for Halogenated Organics.
Sources
- 1. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
- 2. web.mit.edu [web.mit.edu]
- 3. 2-Chloro-4-methylquinoline-3-carboxylic acid - CAS:773100-20-2 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 4. 2-chloro-4-methylquinoline-3-carboxylic acid | 773100-20-2 [sigmaaldrich.com]
- 5. CAS:137612-85-2, 2-Chloro-6-methoxyquinoline-3-carboxylic acid-毕得医药 [bidepharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
